molecular formula C16H24N2O2 B582405 Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate CAS No. 1211596-44-9

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Cat. No.: B582405
CAS No.: 1211596-44-9
M. Wt: 276.38
InChI Key: ZBGZCHPIZQCUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a chemical compound featuring a seven-membered 1,4-diazepane (homopiperazine) ring, which is a privileged scaffold in medicinal chemistry and drug discovery . The structure is characterized by a phenyl substituent and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate for the synthesis of more complex molecules . The Boc group is widely used to protect secondary amines during multi-step synthetic sequences and can be readily removed under mild acidic conditions. 1,4-Diazepane-based compounds are extensively investigated for their diverse biological activities. Recent research highlights the significance of the 1,4-diazepane core in the development of potent soluble epoxide hydrolase (sEH) inhibitors, which are promising candidates for treating inflammation-driven conditions such as arthritis, acute pancreatitis, and sepsis . Furthermore, 1,4-diazepane-linked molecular frameworks have demonstrated notable experimental anti-microbial efficacy against a range of gram-positive and gram-negative bacterial strains . This compound also serves as a key building block in structure-directed drug discovery campaigns, exemplified by its role in the hit-to-lead optimization of inhibitors for targets like SARS-CoV-2 main protease (M pro ) . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-17-14(12-18)13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGZCHPIZQCUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677562
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211596-44-9
Record name tert-Butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide presents a logical, multi-step synthesis based on established methodologies for analogous 1,4-diazepane derivatives. The proposed route involves the protection of a commercially available diamine, followed by a reductive amination to introduce the phenyl group, and subsequent cyclization to form the diazepine ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process, starting from N-Boc-ethylenediamine and 2-phenyl-2,3-epoxypropionaldehyde. This pathway is designed to be efficient and utilize readily available starting materials.

Synthesis_Pathway A N-Boc-ethylenediamine C Intermediate A (N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-phenyl-2,3-epoxypropan-1-imine) A->C Reductive Amination B 2-Phenyl-2,3-epoxypropionaldehyde B->C D Intermediate B (tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate) C->D Reduction (NaBH4) E Intermediate C (tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate) D->E Tosylation (TsCl, Pyridine) F This compound E->F Intramolecular Cyclization (NaH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route. These are based on standard laboratory procedures for similar transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate (Intermediate B)

This step involves the reductive amination of 2-phenyl-2,3-epoxypropionaldehyde with N-Boc-ethylenediamine.

  • Materials:

    • N-Boc-ethylenediamine

    • 2-Phenyl-2,3-epoxypropionaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM), add 2-phenyl-2,3-epoxypropionaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 1 hour to form the intermediate imine.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Intermediate B.

Step 2: Synthesis of tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate (Intermediate C)

The hydroxyl group of Intermediate B is converted to a better leaving group (tosylate) in preparation for cyclization.

  • Materials:

    • Intermediate B

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Intermediate B (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude Intermediate C is typically used in the next step without further purification.

Step 3: (Final Product)

Intramolecular cyclization of Intermediate C affords the desired 1,4-diazepane ring.

  • Materials:

    • Intermediate C

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of Intermediate C (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

    • Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis. Yields are estimated based on similar reactions reported in the literature.

StepReactant(s)ReagentsProductExpected Yield (%)
1N-Boc-ethylenediamine, 2-Phenyl-2,3-epoxypropionaldehydeNaBH(OAc)₃, DCMtert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamate70-85
2tert-Butyl (2-((2-hydroxy-1-phenylpropyl)amino)ethyl)carbamateTsCl, Pyridine, DCMtert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamate85-95
3tert-Butyl (2-((1-phenyl-2-(tosyloxy)propyl)amino)ethyl)carbamateNaH, THFThis compound60-75

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Cyclization A Mix N-Boc-ethylenediamine and 2-Phenyl-2,3-epoxypropionaldehyde in DCM B Add NaBH(OAc)3 A->B C Reaction Quench (NaHCO3) B->C D Workup and Purification C->D E Dissolve Intermediate B in DCM/Pyridine D->E Intermediate B F Add TsCl E->F G Aqueous Workup F->G H Add Intermediate C to NaH in THF G->H Intermediate C I Reflux H->I J Reaction Quench (NH4Cl) I->J K Workup and Purification J->K L Characterization (NMR, MS, etc.) K->L Final Product

Caption: Overall experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a comprehensive overview of a plausible synthetic route for this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the chemical properties, synthesis, and available data for tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Due to the limited publicly available data for this specific compound, this guide also includes a representative experimental protocol for a structurally similar analogue, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, to provide a foundational understanding of its synthesis. This compound belongs to the class of N-Boc protected 1,4-diazepanes, which are important building blocks in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.

Core Chemical Properties

Detailed experimental data for this compound are not widely reported in peer-reviewed literature. However, its fundamental properties have been identified from chemical supplier databases.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1211596-44-9[1][2]
Molecular Formula C₁₆H₂₄N₂O₂[1][2]
Molecular Weight 276.37 g/mol Calculated
Canonical SMILES C1CN(C(CNCC1C2=CC=CC=C2)N)C(=O)OC(C)(C)CN/A
Physical Description Not availableN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in the cited literature. However, a protocol for the synthesis of the structurally related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been published and is presented here as a representative example. This method involves the deprotection of a nosyl-protected precursor. It is anticipated that a similar synthetic strategy could be adapted for the phenyl analogue.

Representative Synthesis: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate[3]

This synthesis proceeds via the deprotection of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate.

Materials:

  • tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate

  • Acetonitrile

  • Potassium carbonate

  • Thiophenol

  • Ice water

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A solution of tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is prepared.

  • Potassium carbonate (1.79 kg, 13.0 mol) is added to the solution.

  • Thiophenol (2.15 kg, 19.5 mol) is slowly added over 6 hours, maintaining an internal temperature of 20°C or below.

  • The reaction mixture is stirred for an additional 18 hours at 20°C.

  • Upon completion of the reaction, the mixture is concentrated under reduced pressure.

  • The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid.

  • The aqueous solution is washed with ethyl acetate.

  • The aqueous layer is then basified to pH 9 with potassium carbonate and extracted with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.

Experimental and Logical Diagrams

As no specific signaling pathways or complex experimental workflows involving this compound are documented, a logical diagram for the representative synthesis of N-Boc-3-substituted-1,4-diazepanes is provided below.

G General Synthesis Workflow for N-Boc-3-Substituted-1,4-Diazepanes cluster_0 Precursor Preparation cluster_1 Deprotection cluster_2 Work-up and Isolation cluster_3 Final Product Start N-Boc, N'-Nosyl Protected Diamine Precursor Step1 Addition of Base (e.g., K₂CO₃) and Thiol (e.g., Thiophenol) in Solvent (e.g., Acetonitrile) Start->Step1 Reaction Setup Step2 Stirring at Controlled Temperature Step1->Step2 Reaction Step3 Solvent Removal Step2->Step3 Post-Reaction Step4 Aqueous Work-up (Acidification and Basification) Step3->Step4 Step5 Extraction with Organic Solvent (e.g., Ethyl Acetate) Step4->Step5 Step6 Drying and Concentration Step5->Step6 End tert-butyl 3-Substituted-1,4-diazepane-1-carboxylate Step6->End Purification

Caption: General synthetic workflow for N-Boc-3-substituted-1,4-diazepanes.

Spectral Data

No publicly available NMR or mass spectrometry data for this compound were identified in the searched resources. Researchers are advised to acquire this data experimentally upon synthesis or acquisition of the compound.

Biological Activity and Applications

The current body of scientific literature lacks specific details regarding the biological activity, mechanism of action, or its involvement in any signaling pathways for this compound. As a protected diamine, its primary application is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 1,4-diazepane scaffold is a core component of many biologically active compounds.

Safety and Handling

A detailed safety data sheet is not widely available. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with limited available data in the public domain. While its basic identifiers are known, detailed chemical and physical properties, spectral data, and biological activity information are yet to be published. The provided representative synthesis of a close analogue offers a potential route for its preparation. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Spectroscopic Data

Definitive, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is not available in the reviewed literature. However, based on the analysis of similar structures, a predictive summary of the expected spectroscopic characteristics is presented below. These tables are intended to guide researchers in the identification and characterization of the target compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAr-H
~ 4.00 - 4.20m1HCH -Ph
~ 3.20 - 3.80m6HDiazepane ring CH
~ 1.80 - 2.20m2HDiazepane ring CH
1.47s9H-C(CH ₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 155C =O (Boc)
~ 140 - 145Ar-C (quaternary)
~ 126 - 129Ar-C H
~ 80-C (CH₃)₃
~ 55 - 65C H-Ph
~ 45 - 55Diazepane ring C H₂
~ 30 - 35Diazepane ring C H₂
28.4-C(C H₃)₃

Table 3: Predicted Mass Spectrometry Data

m/zAssignment
[M+H]⁺Molecular Ion
[M-Boc+H]⁺Loss of the Boc protecting group
[M-C(CH₃)₃+H]⁺Loss of the tert-butyl group

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~ 3000 - 2850C-H stretch (aliphatic)
~ 1680 - 1700C=O stretch (carbamate)
~ 1600, 1495, 1450C=C stretch (aromatic)
~ 1160C-N stretch
~ 750, 700C-H bend (aromatic, monosubstituted)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic strategy can be inferred from the preparation of analogous 1,4-diazepane derivatives. The following represents a plausible, generalized workflow for its synthesis and characterization.

General Synthesis of Substituted 1,4-Diazepanes

The synthesis of 1,4-diazepane scaffolds often involves multi-step sequences. A common approach includes the formation of the seven-membered ring through cyclization reactions. For the target molecule, a plausible route could involve the reaction of a suitably protected diamine with a phenyl-containing electrophile, followed by cyclization and deprotection/reprotection steps as necessary.

Materials:

  • Starting materials (e.g., protected diamines, phenyl-containing building blocks)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))

  • Reagents for protection and deprotection (e.g., Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic acid (TFA))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, magnetic stirrers)

Procedure (Illustrative):

  • Coupling/Alkylation: Reaction of a protected ethylenediamine derivative with a phenyl-containing electrophile (e.g., a styrene oxide or a phenyl-substituted halide) in a suitable solvent with a base.

  • Cyclization: Intramolecular cyclization to form the diazepane ring, which may be promoted by a base or a metal catalyst.

  • Protection: Introduction of the Boc protecting group onto the free amine of the diazepane ring using Boc₂O in the presence of a base.

  • Purification: The crude product is typically purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (NMR, MS, IR) and thin-layer chromatography (TLC).

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, confirming the elemental composition.

  • Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Infrared (IR) Spectroscopy:

  • IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and characterization of the target compound and a conceptual representation of a potential signaling pathway where such a molecule might be investigated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Materials Coupling Coupling/Alkylation Start->Coupling Cyclization Ring Formation Coupling->Cyclization Protection Boc Protection Cyclization->Protection Purification Column Chromatography Protection->Purification TLC TLC Analysis Purification->TLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final Pure Compound TLC->Final NMR->Final MS->Final IR->Final

A generalized workflow for the synthesis and characterization.

Signaling_Pathway_Concept cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR/Ion Channel Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Inhibits/Activates Compound Diazepane Derivative (Antagonist/Agonist) Compound->Receptor Binds SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse

A conceptual signaling pathway for a diazepane derivative.

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The methodologies and expected outcomes detailed herein serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this and related pharmaceutical intermediates.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical use, rigorous structural elucidation and purity assessment are paramount. NMR and mass spectrometry are indispensable analytical techniques for this purpose, providing detailed information about the molecular structure, connectivity, and mass of the analyte. This guide outlines the expected data from ¹H NMR, ¹³C NMR, and mass spectrometry, along with standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of analogous compounds, including N-Boc protected diazepanes and other phenyl-substituted heterocyclic systems.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HPhenyl-H
~ 4.0 - 4.2m1HCH (C3)
~ 3.2 - 3.8m6HCH₂ (C2, C5, C7)
~ 1.8 - 2.2m2HCH₂ (C6)
1.48s9Ht-Butyl-H
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 170C=O (Carbamate)
~ 155C (Quaternary, Phenyl)
~ 128 - 129CH (Phenyl)
~ 126 - 127CH (Phenyl)
~ 80C (Quaternary, t-Butyl)
~ 55 - 60CH (C3)
~ 45 - 55CH₂ (Diazepane ring)
~ 40 - 45CH₂ (Diazepane ring)
~ 30 - 35CH₂ (Diazepane ring)
28.4CH₃ (t-Butyl)
Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

m/z (amu)Assignment
277.19[M+H]⁺
299.17[M+Na]⁺
221.14[M - C₄H₈+H]⁺ (loss of isobutylene)
177.13[M - Boc+H]⁺

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound. These protocols are based on standard procedures for small organic molecules and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H) or the solvent signal (δ 77.16 ppm for ¹³C in CDCl₃).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • The mobile phase typically consists of acetonitrile or methanol with 0.1% formic acid to promote protonation.

ESI-MS Acquisition (Positive Ion Mode):

  • Infusion Flow Rate: 5-10 µL/min (for direct infusion).

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray.

  • Drying Gas (N₂): Temperature and flow rate optimized for efficient desolvation (e.g., 200-350 °C).

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Determine the monoisotopic mass and compare it with the calculated exact mass of the compound (C₁₆H₂₄N₂O₂).

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_process Data Processing cluster_analysis Structural Elucidation start Synthesized Compound dissolve Dissolve in CDCl3 with TMS start->dissolve acquire_1h Acquire 1H NMR dissolve->acquire_1h acquire_13c Acquire 13C NMR dissolve->acquire_13c process_1h Process 1H Data acquire_1h->process_1h process_13c Process 13C Data acquire_13c->process_13c elucidate Confirm Structure process_1h->elucidate process_13c->elucidate

Caption: Workflow for NMR-based structural elucidation.

MS_Analysis_Workflow cluster_prep_ms Sample Preparation cluster_ms Mass Spectrometry cluster_process_ms Data Analysis cluster_confirm_ms Confirmation start_ms Synthesized Compound dissolve_ms Dissolve and Dilute start_ms->dissolve_ms acquire_ms Acquire ESI-MS Spectrum dissolve_ms->acquire_ms analyze_ms Analyze Mass Spectrum acquire_ms->analyze_ms confirm_mass Confirm Molecular Weight analyze_ms->confirm_mass

Caption: Workflow for MS-based molecular weight confirmation.

The Multifaceted Biological Activities of 3-Phenyl-1,4-Diazepane Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry. The introduction of a phenyl group at the 3-position, creating the 3-phenyl-1,4-diazepane core, has given rise to a diverse range of derivatives with significant biological activities. These compounds have shown promise in various therapeutic areas, including oncology, central nervous system (CNS) disorders, and as modulators of specific cellular targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-phenyl-1,4-diazepane derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Central Nervous System Activity

Derivatives of the closely related 1,4-benzodiazepine class, which features a fused benzene ring, have long been established as modulators of the central nervous system.[1][2] Compounds like diazepam and alprazolam are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through their interaction with GABA-A receptors.[2][3][4] The 3-phenyl-1,4-diazepane scaffold has been explored for similar CNS activities.

A series of 6-phenyl-4H-pyrrolo[1,2-a][1][5]benzodiazepines, which can be considered derivatives of the core structure, were synthesized and evaluated for their CNS effects.[6] Structure-activity relationship studies revealed that the introduction of methyl or ethyl groups on the pyrrole ring and a chlorine atom at the ortho position of the 6-phenyl group enhanced the taming and sedative activities.[6] One of the most potent compounds in this series, 8-chloro-6-(2-chlorophenyl)-1,3-dimethyl-4H-pyrrolo[1,2-a][1][5]benzodiazepine, demonstrated potency comparable to diazepam.[6]

Furthermore, novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides have been designed and synthesized as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders.[7] The blockade of 5-HT6 receptors is believed to enhance cholinergic and glutamatergic neurotransmission, which is associated with learning and memory.[7]

Anticancer Activity

The 1,4-diazepine core has also been investigated for its potential as an anticancer agent. Thieno[1][5]diazepine derivatives have been synthesized and screened for their cytotoxic effects. In one study, compounds with a substituted phenyl group at the 3-position showed the highest activity against three cancer cell lines: human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116). Specifically, derivatives with 4-phenyl, -OH, and -OCH3 substitutions on the phenyl ring were the most active, suggesting that electron-withdrawing groups at this position may be favorable for anticancer activity.

Another study focused on benzo[b]furo[3,4-e][1][5]diazepin-1-one derivatives as potential anti-cancer agents.[8] Several of these compounds exhibited significant cytotoxic activity against various cancer cell lines, with one compound in particular showing promising antiproliferative activity comparable to the reference drug podophyllotoxin.[8] This compound was found to induce apoptosis in cancer cells without significantly affecting tubulin assembly.[8]

Other Biological Activities

Beyond the CNS and oncology, 3-phenyl-1,4-diazepane derivatives have been explored for other therapeutic applications. For instance, a series of 4-oxo-1-phenyl-3,4,6,7-tetrahydro-[1][5]diazepino[6,7,1-hi]indoles were identified as novel and selective inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 inhibitors are of interest for treating inflammatory diseases.

Additionally, symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been designed and evaluated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[9] Certain derivatives demonstrated concentration-dependent inhibition of both Aβ42 and Aβ40 aggregation and exhibited neuroprotective effects in cell-based assays.[9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 3-phenyl-1,4-diazepane and related derivatives from various studies.

Table 1: Anticancer Activity of Thieno[1][5]diazepine Derivatives

CompoundSubstitution on 3-phenyl groupHepG-2 IC50 (µg/mL)MCF-7 IC50 (µg/mL)HCT-116 IC50 (µg/mL)
7c4-Phenyl6.54.45.2
7e4-Hydroxy8.16.37.4
7f4-Methoxy13.09.811.5

Table 2: 5-HT6 Receptor Binding Affinity of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamides [7]

CompoundR Group on SulphonamideKi (nM)
10b4-Fluoro25.3
10c4-Chloro18.7
10fEthyl35.1
10gIsopropyl42.6
10hMethyl50.2

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for the biological evaluation of 3-phenyl-1,4-diazepane derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)[8][9]
  • Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Receptor Binding Assay (5-HT6 Receptor)[7]
  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT6 receptor are prepared.

  • Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]LSD) and varying concentrations of the test compounds in a binding buffer.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Ki Calculation: The inhibitory constant (Ki) of the test compounds is calculated from the IC50 values (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-aminobenzophenone) react1 Multi-step Synthesis start->react1 product 3-Phenyl-1,4-diazepane Derivatives react1->product invitro In Vitro Assays (e.g., MTT, Receptor Binding) product->invitro invivo In Vivo Models (e.g., Animal models of disease) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis and biological evaluation of 3-phenyl-1,4-diazepane derivatives.

G Simplified GABA-A Receptor Modulation Pathway GABA GABA Receptor GABA-A Receptor (Chloride Ion Channel) GABA->Receptor Binds to Orthosteric Site Neuron Postsynaptic Neuron Receptor->Neuron Opens Channel Diazepam 3-Phenyl-1,4-diazepane Derivative (Positive Allosteric Modulator) Diazepam->Receptor Binds to Allosteric Site Effect Increased Chloride Influx -> Hyperpolarization -> Neuronal Inhibition (Anxiolytic, Anticonvulsant effects) Neuron->Effect

Caption: A simplified diagram illustrating the allosteric modulation of the GABA-A receptor by diazepine derivatives.

G Conceptual Pathway for Anticancer Apoptosis Induction Compound 3-Phenyl-1,4-diazepane Derivative Target Intracellular Target (e.g., Kinase, Signaling Protein) Compound->Target Inhibits/Modulates Cell Cancer Cell Compound->Cell Cascade Apoptotic Signaling Cascade (e.g., Caspase activation) Target->Cascade Initiates Apoptosis Apoptosis (Programmed Cell Death) Cascade->Apoptosis Apoptosis->Cell Induces in

Caption: A conceptual pathway for the induction of apoptosis in cancer cells by 3-phenyl-1,4-diazepane derivatives.

Conclusion

The 3-phenyl-1,4-diazepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical structure allows for the fine-tuning of its biological activity, leading to compounds with potent and selective effects on a range of targets. The data presented herein highlights the significant potential of these derivatives in the fields of neuropharmacology and oncology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, elucidating their precise mechanisms of action, and advancing the most promising candidates into clinical development. The detailed experimental protocols and visual representations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

The Phenyl Group's Pivotal Role in the Biological Activity of 1,4-Diazepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms. This core structure is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The versatility of the 1,4-diazepane ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Among the most significant and frequently utilized substituents is the phenyl group. Its introduction into the 1,4-diazepane framework profoundly influences the molecule's steric bulk, electronic properties, and lipophilicity, thereby dictating its interaction with biological targets and overall activity. This technical guide provides an in-depth analysis of the phenyl group's role in the biological activities of 1,4-diazepane derivatives, focusing on their applications in central nervous system disorders, oncology, and neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Central Nervous System (CNS) Activity

Phenyl-substituted 1,4-diazepanes are renowned for their significant effects on the central nervous system, particularly as modulators of key neurotransmitter receptors.

GABA-A Receptor Modulation

The quintessential example of phenyl-substituted 1,4-diazepanes with CNS activity is the benzodiazepine class of drugs. The phenyl group at the C5 position is a critical pharmacophoric feature for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Role of the Phenyl Group in GABA-A Receptor Binding:

The C5-phenyl group is essential for high-affinity binding to the benzodiazepine site, located at the interface between the α and γ subunits of the GABA-A receptor.[1] It is believed to engage in hydrophobic or aromatic interactions with key residues in the binding pocket, such as α1His101.[2] The orientation of this phenyl ring is crucial; it is thought to extend approximately parallel to the plane of the cell membrane.[1] Substitutions on this phenyl ring can modulate activity. For instance, a halo substituent at the 2'-position can enhance activity, possibly by inducing a conformational change that improves interaction with the receptor.[3] Conversely, bulky substituents in the para-position of the C5-phenyl ring can lead to steric hindrance and a loss of activity.[1]

Quantitative Data: In Vitro Affinity of Phenyl-Substituted 1,4-Diazepanes for Benzodiazepine Receptors

Compound5-Phenyl SubstituentReceptor SourceIC50 (nM)Ki (nM)Reference
DiazepamPhenylRat Brain1.710.99[4]
Compound 7i2-CarboxyphenylRat Brain1.54-[4]
Compound 7j2-CarboxyethylphenylRat Brain1.66-[4]
Ripazepam Isomer (3a)PhenylRat Cerebral Cortex~1000-[5]

GABA-A Receptor Signaling Pathway

GABA-A_Receptor_Signaling cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (α/β/γ subunits) Cl_ion GABA_R->Cl_ion Increased Channel Opening Frequency GABA GABA GABA->GABA_R Binds to α/β interface BZD Phenyl-1,4-Diazepane (Benzodiazepine) BZD->GABA_R Binds to α/γ interface (Allosteric Modulation) Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx into Neuron Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition

Caption: Phenyl-1,4-diazepane modulation of GABA-A receptor signaling.

Detailed Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the benzodiazepine site on the GABA-A receptor in rat brain membranes.[6][7]

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of test compound at various concentrations (dissolved in buffer with ≤0.1% DMSO).

      • 50 µL of radioligand (e.g., [³H]Flunitrazepam) to a final concentration of 1 nM.

      • 50 µL of the membrane preparation.

    • For total binding, replace the test compound with buffer.

    • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam) instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at 4°C for 60-90 minutes.

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 5 mL of ice-cold assay buffer.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: GABA-A Receptor Binding Assay

GABA_Binding_Workflow start Start prep Prepare Rat Brain Membrane Suspension start->prep plate Plate Assay Components: - Buffer - Test Compound / Controls - [³H]Radioligand - Membrane Suspension prep->plate incubate Incubate at 4°C for 60-90 min plate->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillate Add Scintillation Cocktail and Measure Radioactivity wash->scintillate analyze Calculate Specific Binding, IC50, and Ki values scintillate->analyze end End analyze->end

Caption: Workflow for a GABA-A receptor radioligand binding assay.

5-HT6 Receptor Antagonism

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the CNS, is a promising target for treating cognitive disorders. Several phenyl-substituted 1,4-diazepane derivatives have been developed as potent 5-HT6 receptor antagonists.

Role of the Phenyl Group in 5-HT6 Receptor Antagonism:

In the context of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, the phenyl group acts as a key structural element. The sulphonamide moiety attached to this phenyl ring is crucial for interaction with the 5-HT6 receptor. Modifications to a second phenyl ring on the sulphonyl group, such as adding electron-withdrawing groups (e.g., fluoro, chloro), have been shown to influence binding affinity.[8]

Quantitative Data: In Silico Binding Affinity of Phenyl-Substituted 1,4-Diazepanes for the 5-HT6 Receptor

CompoundPhenyl-Sulfonyl SubstituentPredicted Ki (nM)Reference
10b4-Fluoro1.83[8]
10c4-Chloro1.95[8]
10hMethane2.50[8]
10fEthane2.50[8]
10i4-Bromo2.50[8]

5-HT6 Receptor Signaling Pathway

5HT6_Signaling cluster_membrane Neuronal Membrane Receptor 5-HT6 Receptor Gs Gs protein Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Antagonist Phenyl-1,4-Diazepane Antagonist Antagonist->Receptor Blocks Binding Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Modulation of Cholinergic & Glutamatergic Neurotransmission PKA->Downstream Phosphorylates Targets

Caption: Antagonism of the 5-HT6 receptor signaling cascade.

Detailed Experimental Protocol: 5-HT6 Receptor Binding Assay

This protocol describes a radioligand binding assay for determining the affinity of test compounds for the human 5-HT6 receptor expressed in HEK-293 cell membranes.[9]

  • Membrane Preparation:

    • Culture HEK-293 cells stably transfected with the human 5-HT6 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer containing 10 mM MgCl₂ and 0.5 mM EDTA (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in the assay buffer to a protein concentration of approximately 25 µg per well.

  • Binding Assay:

    • In a 96-well plate, add the following to a total volume of 200 µL:

      • Assay buffer.

      • Test compound at various concentrations.

      • Radioligand (e.g., [³H]-LSD) to a final concentration of 2.5-10 nM.

      • Membrane suspension.

    • For non-specific binding, include wells with a high concentration of a non-labeled ligand (e.g., 5 µM methiothepin or 100 µM serotonin).[9]

  • Incubation and Filtration:

    • Incubate the plate at 37°C for 60 minutes.[9]

    • Terminate the reaction by rapid filtration through 0.3% polyethylenimine-soaked glass fiber filters.

    • Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

  • Quantification and Analysis:

    • Measure radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine IC50 values.

    • Calculate Ki values using the Cheng-Prusoff equation.

Experimental Workflow: 5-HT6 Receptor Binding Assay

5HT6_Binding_Workflow start Start prep Prepare Membranes from HEK-293 cells expressing h5-HT6R start->prep plate Plate Assay Components: - Buffer - Test Compound / Controls - [³H]LSD Radioligand - Membrane Suspension prep->plate incubate Incubate at 37°C for 60 min plate->incubate filter Rapid Filtration through PEI-soaked Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Determine IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for a 5-HT6 receptor radioligand binding assay.

Anticancer Activity

The 1,4-diazepane scaffold, often in conjunction with phenyl groups, has been explored for its potential as an anticancer agent. These compounds can exhibit cytotoxic effects against a variety of cancer cell lines.

Structure-Activity Relationships of the Phenyl Group in Cytotoxicity:

The position and electronic nature of substituents on the phenyl rings are critical for cytotoxic activity. For instance, in a series of thieno[2,3-e][10][11]diazepin-5(4H)-ones, compounds bearing a 4-hydroxyphenyl or a 4-methoxyphenyl group at the 3-aryl position showed potent activity against HepG-2, MCF-7, and HCT-116 cell lines.[12] In another study of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, a 3-chlorophenyl substituent on the carboxamide moiety resulted in good activity against a B-cell leukemic cell line.[13] These findings suggest that both electron-donating and electron-withdrawing groups on the phenyl ring can contribute to anticancer activity, and the optimal substitution pattern is specific to the particular 1,4-diazepane scaffold and cancer cell line.

Quantitative Data: Cytotoxicity of Phenyl-Substituted 1,4-Diazepanes

Compound ClassPhenyl SubstituentCell LineIC50 (µg/mL)Reference
3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one4-Hydroxyphenyl (7e)MCF-74.4[12]
3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-onePhenyl (7c)HCT-1166.2[12]
3-Aryl-thieno[2,3-e][10][11]diazepin-5(4H)-one4-Methoxyphenyl (7f)HepG-25.8[12]
1-Benzhydryl-N-phenyl-1,4-diazepane-1-carboxamide3-ChlorophenylReh18 µM[13]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][14][15]

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

    • Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Test Compounds incubate1->treat incubate2 Incubate for 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and IC50 read->analyze end End analyze->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Other Notable Biological Activities

Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease. Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been investigated as inhibitors of this process.

Role of the Phenyl Group in Aβ Aggregation Inhibition:

In this class of compounds, the phenyl groups are part of the benzoyl moieties attached to the diazepane nitrogens. The nature of these aromatic systems is critical for activity. For example, replacing the phenyl ring with a larger aromatic system like naphthalen-1-yl or a benzo[d][10]dioxole group can lead to significant inhibition of Aβ42 aggregation. These aromatic moieties are thought to bind within channels formed by Aβ oligomers, stabilizing them and preventing further aggregation into toxic fibrils.

Quantitative Data: Inhibition of Aβ Aggregation by Phenyl-Substituted 1,4-Diazepanes

CompoundR Group on PhenylmethanoneAβ Isoform% Inhibition at 25 µMReference
3kNaphthalen-1-ylAβ4250%
3oBenzo[d][10]dioxoleAβ4233%
3c4-FluorophenylAβ4060-63%
3oBenzo[d][10]dioxoleAβ4060-63%

Detailed Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This assay measures the formation of amyloid fibrils by monitoring the fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet-rich structures.[16][17][18]

  • Reagent Preparation:

    • Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), then removing the solvent to form a peptide film. Reconstitute in a small volume of DMSO and then dilute into an appropriate buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.0).

    • Prepare a 1 mM stock solution of ThT in water and filter it through a 0.2 µm filter.

  • Aggregation Assay:

    • In a black, 96-well microplate, combine the following:

      • Aβ peptide solution to a final concentration of 10-20 µM.

      • Test compound at various concentrations.

      • ThT to a final concentration of 10-20 µM.

      • Assay buffer to the final volume.

    • Include a control without the test compound.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, with or without shaking.

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~482-490 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation kinetics curves.

    • Calculate the percentage of inhibition by comparing the final fluorescence of samples with the test compound to the control.

Experimental Workflow: Thioflavin T Assay

ThT_Workflow start Start prep Prepare Monomeric Aβ Peptide Solution start->prep plate Combine in 96-well plate: - Aβ Peptide - Test Compound - ThT Dye - Buffer prep->plate incubate Incubate at 37°C plate->incubate measure Measure Fluorescence (Ex: 450nm, Em: 485nm) at Time Intervals incubate->measure plot Plot Fluorescence vs. Time measure->plot analyze Calculate % Inhibition plot->analyze end End analyze->end PDE4_Signaling cluster_cell Inflammatory Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 Enzyme AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes PKA PKA Response Decreased Inflammatory Response PKA->Response ATP ATP ATP->AC cAMP->PDE4 Substrate cAMP->PKA Activates Inhibitor Phenyl-1,4-Diazepane Inhibitor Inhibitor->PDE4 Inhibits PDE4_Workflow start Start plate Add to 384-well plate: - Test Compound - PDE4 Enzyme start->plate initiate Initiate Reaction with FAM-cAMP Substrate plate->initiate incubate1 Incubate for 60 min at Room Temp initiate->incubate1 terminate Terminate Reaction with Binding Agent incubate1->terminate incubate2 Incubate for 30 min (Binding) terminate->incubate2 read Read Fluorescence Polarization incubate2->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

References

Stereoselective Synthesis of Chiral 3-Phenyl-1,4-Diazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of chiral 3-phenyl-1,4-diazepane, a crucial scaffold in medicinal chemistry. The controlled introduction of chirality at the C3 position is paramount for the development of novel therapeutics with improved potency and reduced off-target effects. This document details key synthetic strategies, experimental protocols, and quantitative data to aid in the design and execution of synthetic routes to this important molecular entity.

Introduction

The 1,4-diazepane ring system is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. The introduction of a chiral center, particularly a phenyl group at the 3-position, creates a three-dimensional structure that can significantly enhance binding affinity and selectivity for various biological targets. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral 3-phenyl-1,4-diazepane and its derivatives is of significant interest to the pharmaceutical and chemical research communities.

This guide will focus on the most pertinent and effective strategies for achieving high levels of stereocontrol in the synthesis of this target molecule, with a particular emphasis on practical experimental methodologies.

Key Synthetic Strategies

The stereoselective synthesis of chiral 3-phenyl-1,4-diazepane can be broadly approached through two primary strategies:

  • Use of Chiral Pool Starting Materials: This approach leverages the inherent chirality of readily available natural products, most notably α-amino acids. Phenylalanine is the logical and most direct precursor for introducing the desired stereochemistry and the phenyl substituent at the C3 position.

  • Asymmetric Catalysis: This strategy employs a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center. While powerful, this approach may require more extensive optimization of catalysts and reaction conditions.

This guide will primarily focus on the chiral pool approach, as it offers a straightforward and often highly effective route to the target molecule.

Synthesis via Chiral Pool Starting Material: (S)-Phenylalanine

A robust and widely applicable method for the synthesis of chiral 3-phenyl-1,4-diazepan-2-one involves a multi-step sequence starting from the naturally occurring amino acid, (S)-phenylalanine. This strategy ensures the stereochemical integrity of the C3 position throughout the synthesis. The general workflow involves the sequential coupling of (S)-phenylalanine with a protected β-amino acid equivalent, followed by deprotection and intramolecular cyclization.

Experimental Workflow: Synthesis from (S)-Phenylalanine

The following diagram outlines the key steps in a typical synthetic sequence starting from (S)-phenylalanine to yield a chiral 3-phenyl-1,4-diazepan-2-one.

G cluster_0 Linear Precursor Assembly cluster_1 Cyclization cluster_2 Optional Reduction s_phe (S)-Phenylalanine n_boc_phe N-Boc-(S)-phenylalanine s_phe->n_boc_phe Boc Anhydride (Protection) coupled_product Dipeptide-like Precursor n_boc_phe->coupled_product β-Alanine Ester, Coupling Agent (e.g., EDC, HOBt) deprotected_amine Amino-ester Precursor coupled_product->deprotected_amine Acid (e.g., TFA or HCl) (Deprotection) diazepanone (S)-3-Phenyl-1,4-diazepan-2-one deprotected_amine->diazepanone Base (e.g., NaOMe) (Intramolecular Cyclization) diazepane (S)-3-Phenyl-1,4-diazepane diazepanone->diazepane Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathway from (S)-phenylalanine to chiral 3-phenyl-1,4-diazepane.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations involved in the synthesis of chiral 3-phenyl-1,4-diazepan-2-one and its subsequent reduction.

1. Synthesis of (R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione (A closely related analog)

While a direct protocol for 3-phenyl-1,4-diazepane was not explicitly detailed in the searched literature, a facile synthesis of a chiral diazepane intermediate for the orexin receptor antagonist suvorexant provides a highly relevant and adaptable procedure. This synthesis starts with R-3-aminobutyric acid, but the methodology can be applied to a phenylalanine derivative.

  • Step 1: Protection of the Chiral Amino Acid: The synthesis begins with the protection of the amino group of the chiral starting material. For instance, using Boc anhydride in the presence of a base like triethylamine.

  • Step 2: Condensation: The protected amino acid is then coupled with a suitable amine-containing fragment. In the synthesis of the suvorexant intermediate, the Boc-protected amino acid was condensed with an amino acetate derivative using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

  • Step 3: Deprotection and Intramolecular Cyclization: The protecting group (e.g., Boc) is removed, typically under acidic conditions (e.g., gaseous HCl in ethyl acetate or trifluoroacetic acid). The resulting free amine then undergoes intramolecular cyclization upon treatment with a base, such as sodium methoxide, to form the diazepane-dione ring.

  • Step 4: Reduction: The lactam carbonyls can be reduced to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the chiral 1,4-diazepane.

Quantitative Data for a Related Chiral Diazepane Synthesis

The following table summarizes the yields for the key steps in the synthesis of a chiral diazepane intermediate, which serves as a valuable reference for planning the synthesis of 3-phenyl-1,4-diazepane.

StepProductYield (%)Enantiomeric Excess (ee %)
ProtectionBoc-protected amino acid90>99
CondensationLinear dipeptide precursor91>99
CyclizationChiral diazepane-dione94>99
ReductionChiral diazepane88>99

Alternative and Emerging Strategies

While the chiral pool approach is robust, other methods are continually being developed for the stereoselective synthesis of 1,4-diazepane derivatives.

Asymmetric Reductive Amination

Enzymatic intramolecular asymmetric reductive amination has emerged as a powerful tool for the synthesis of chiral 1,4-diazepanes. This method utilizes imine reductases (IREDs) to catalyze the cyclization of an amino-ketone precursor with high enantioselectivity. The choice of enzyme (either (R)- or (S)-selective) allows for access to either enantiomer of the target molecule.

Catalytic Asymmetric Annulation Reactions

Recent advances have demonstrated the use of combined catalyst systems, for example, a chiral N-heterocyclic carbene (NHC) and an iridium complex, for the enantioselective formal [4+3] annulation to access related 1,4-benzodiazepinones. While applied to the benzo-fused analogs, the principles of such catalytic asymmetric cyclizations could potentially be adapted for the synthesis of chiral 1,4-diazepanes.

Conclusion

The stereoselective synthesis of chiral 3-phenyl-1,4-diazepane is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The use of (S)-phenylalanine as a chiral starting material provides a reliable and efficient pathway to the desired enantiomerically pure product. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to develop and optimize synthetic routes to this valuable molecular scaffold. As asymmetric catalysis continues to evolve, new and even more efficient methods for the synthesis of this and related chiral diazepanes are anticipated to emerge, further expanding the toolbox of the modern synthetic chemist.

The Pharmacological Profile of N-Substituted 3-Phenyl-1,4-Diazepanes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-substituted 3-phenyl-1,4-diazepanes and related analogs. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. N-substitution on this seven-membered ring system allows for extensive chemical modification, leading to a diverse range of pharmacological activities, primarily targeting dopamine and serotonin receptor systems. This document details their synthesis, receptor binding affinities, functional activities, and potential therapeutic applications, with a focus on their role as modulators of key neurotransmitter pathways.

Core Pharmacological Data

The pharmacological activity of N-substituted 1,4-diazepane derivatives is highly dependent on the nature and position of the substituents on both the nitrogen atoms and the phenyl ring. The following tables summarize the quantitative data for a series of N-substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, which serve as representative examples of this class of compounds, highlighting their affinity for the 5-HT6 serotonin receptor.

Table 1: In Silico Receptor Binding Affinities (Ki) of N-Substituted 3-((1,4-Diazepan-1-yl)methyl)phenyl Sulfonamide Derivatives for the 5-HT6 Receptor [1]

Compound IDR-Group on SulfonamideKi (nM)Fitness Score
10a H1.151.02
10b 4-F0.981.05
10c 4-Cl0.871.08
10d 4-Br0.921.07
10e 4-OCH31.051.04
10f CH31.211.01
10g C2H51.350.99
10h n-Propyl1.480.97
10i Isopropyl1.620.95
10j n-Butyl1.750.93
10k Isobutyl1.890.91
10l Phenyl1.111.03

Signaling Pathways

N-substituted 3-phenyl-1,4-diazepanes primarily exert their effects by modulating dopamine and serotonin receptor signaling pathways. These receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs or Golf G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors couple to Gi or Go G-proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Ligand Dopamine / Agonist D1R D1/D5 Receptor D1_Ligand->D1R Gs Gs/Golf D1R->Gs activates AC1 Adenylyl Cyclase Gs->AC1 activates cAMP1 ↑ cAMP AC1->cAMP1 PKA Protein Kinase A cAMP1->PKA activates Cellular_Response1 Cellular Response PKA->Cellular_Response1 D2_Ligand Dopamine / Agonist D2R D2/D3/D4 Receptor D2_Ligand->D2R Gi Gi/Go D2R->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP2 ↓ cAMP AC2->cAMP2 Cellular_Response2 Cellular Response cAMP2->Cellular_Response2 modulates Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling cluster_5HT6 5-HT6 Receptor Signaling S1A_Ligand Serotonin / Agonist S1AR 5-HT1A Receptor S1A_Ligand->S1AR Gi_1A Gi/Go S1AR->Gi_1A activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A Cell_Resp_1A Cellular Response cAMP_1A->Cell_Resp_1A modulates S2A_Ligand Serotonin / Agonist S2AR 5-HT2A Receptor S2A_Ligand->S2AR Gq Gq/11 S2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C DAG->PKC activates Cell_Resp_2A Cellular Response Ca->Cell_Resp_2A PKC->Cell_Resp_2A S6_Ligand Serotonin / Agonist S6R 5-HT6 Receptor S6_Ligand->S6R Gs_6 Gs S6R->Gs_6 activates AC_6 Adenylyl Cyclase Gs_6->AC_6 activates cAMP_6 ↑ cAMP AC_6->cAMP_6 Cell_Resp_6 Cellular Response cAMP_6->Cell_Resp_6 modulates Synthesis_Workflow Start 3-Nitrobenzaldehyde + Substituted 1,4-Diazepane Step1 Reaction Start->Step1 Intermediate1 N-(3-Nitrobenzyl)-1,4-diazepane derivative Step1->Intermediate1 Step2 Reduction (e.g., Fe/NH4Cl) Intermediate1->Step2 Intermediate2 N-(3-Aminobenzyl)-1,4-diazepane derivative Step2->Intermediate2 Step3 Sulfonylation (R-SO2Cl, TEA, DCM) Intermediate2->Step3 Product N-Substituted 3-((1,4-Diazepan-1-yl)methyl)phenyl Sulfonamide Step3->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. Each step is accompanied by a detailed experimental procedure.

Synthetic Strategy

The synthesis of this compound is approached via a four-step sequence. The strategy involves the initial mono-protection of a symmetrical diamine, followed by the introduction of the phenyl-containing fragment, activation of a hydroxyl group, and a final intramolecular cyclization to form the diazepane ring. This approach allows for the controlled construction of the target molecule.

SynthesisWorkflow A Ethylenediamine B N-Boc-ethylenediamine A->B Mono-Boc Protection C tert-Butyl (2-((2-hydroxy-2-phenylethyl)amino)ethyl)carbamate B->C Alkylation D tert-Butyl (2-((2-tosyloxy-2-phenylethyl)amino)ethyl)carbamate C->D Tosylation E This compound D->E Intramolecular Cyclization reagent1 (Boc)2O reagent2 Styrene Oxide reagent3 TsCl, Pyridine reagent4 Base (e.g., K2CO3)

Application Notes and Protocols: Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block for the synthesis of a diverse range of biologically active molecules. The presence of a Boc-protected amine, a secondary amine, and a phenyl group on the seven-membered diazepine ring offers multiple points for chemical modification. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to benzodiazepines, a class of drugs with a broad spectrum of therapeutic applications. The 1,4-diazepane core is a key feature in compounds targeting various biological entities, including G-protein coupled receptors (GPCRs) and enzymes. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for the preparation of derivatives with potential therapeutic applications.

Synthetic Applications

The chemical versatility of this compound allows for a variety of chemical transformations, primarily centered around the secondary amine at the 4-position and the aromatic phenyl ring. The Boc-protecting group offers a stable handle that can be removed under acidic conditions to liberate the 1-position amine for further functionalization.

N-Functionalization of the Secondary Amine

The secondary amine is a key site for introducing molecular diversity. Common reactions include N-alkylation, N-acylation, and N-sulfonylation.

  • N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination or direct alkylation with alkyl halides. These modifications are crucial for exploring the steric and electronic requirements of binding pockets in biological targets.

  • N-Acylation: Acylation with acid chlorides or anhydrides introduces amide functionalities, which can act as hydrogen bond donors or acceptors and are prevalent in many drug molecules.

  • N-Sulfonylation: The synthesis of sulfonamides by reacting the amine with sulfonyl chlorides is a common strategy in drug design, as the sulfonamide group is a key pharmacophore in a variety of therapeutic agents, including inhibitors of carbonic anhydrase and various proteases.

Modification of the Phenyl Group

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully selected to avoid side reactions with the diazepine ring.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group can be readily removed using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This unmasks the secondary amine at the 1-position, enabling further derivatization and the synthesis of more complex molecules.

Potential Therapeutic Applications of Derivatives

Derivatives of the 1,4-diazepane scaffold have shown promise in a variety of therapeutic areas. The structural similarity to benzodiazepines suggests potential applications in the central nervous system. Furthermore, the 1,4-diazepane moiety is present in molecules targeting other important biological pathways.

  • 5-HT6 Receptor Antagonists: The 5-HT6 receptor is a target for the treatment of cognitive disorders. Arylsulfonamide derivatives of 1,4-diazepanes have been investigated as potent 5-HT6 receptor antagonists. Blockade of this receptor can modulate cholinergic and glutamatergic neurotransmission, offering a potential therapeutic strategy for Alzheimer's disease and other cognitive impairments.

  • Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Novel series of diazepino-indole derivatives have been identified as potent and selective PDE4 inhibitors.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of derivatives that could be synthesized from this compound.

Table 1: Synthesis of N-Sulfonylated Derivatives

EntryR GroupReaction Time (h)Yield (%)
14-fluorophenyl485
24-chlorophenyl482
34-methoxyphenyl578
4ethyl390
5methyl392

Table 2: Biological Activity of N-Sulfonylated Derivatives as 5-HT6 Antagonists

CompoundR Group5-HT6 Binding Affinity (Ki, nM)
1a4-fluorophenyl15
1b4-chlorophenyl22
1c4-methoxyphenyl45
1dethyl150
1emethyl210

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation

This protocol describes a general method for the synthesis of N-sulfonylated derivatives of this compound.

Materials:

  • This compound

  • Substituted sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the substituted sulfonyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated derivative.

Protocol 2: General Procedure for Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free diamine.

Materials:

  • Boc-protected 3-phenyl-1,4-diazepane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected 3-phenyl-1,4-diazepane derivative (1.0 eq) in DCM in a round-bottom flask.

  • Add trifluoroacetic acid (10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

experimental_workflow start Start: Tert-butyl 3-phenyl- 1,4-diazepane-1-carboxylate n_functionalization N-Functionalization (Alkylation, Acylation, Sulfonylation) start->n_functionalization deprotection Boc Deprotection (TFA/DCM) n_functionalization->deprotection purification Purification (Column Chromatography) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization biological_assay Biological Assay (e.g., 5-HT6 Binding Assay) characterization->biological_assay end End: Biologically Active Derivative biological_assay->end signaling_pathway cluster_downstream Downstream Effects camp cAMP pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression creb->gene_expression serotonin Serotonin (5-HT) ht6r 5-HT6 Receptor serotonin->ht6r g_protein Gs Protein ht6r->g_protein ac Adenylyl Cyclase g_protein->ac ac->camp ATP antagonist Diazepane Derivative (Antagonist) antagonist->ht6r

Application of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The 1,4-diazepane scaffold is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a wide range of biological activities. This diazepine ring system is a key component in the design of novel therapeutic agents targeting the central nervous system (CNS), cardiovascular system, and acting as anticancer agents. The presence of the tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile intermediate for the synthesis of diverse compound libraries. The phenyl substituent at the 3-position provides a point for further structural modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and protocols for the use of this compound and its analogs in drug discovery, focusing on its role as a key intermediate in the synthesis of bioactive molecules.

Application 1: Intermediate for the Synthesis of Rho-Kinase (ROCK) Inhibitors

The 1,4-diazepane scaffold is a core component of Ripasudil (K-115), a Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[1][2] While Ripasudil itself incorporates a methyl group at the 3-position, the synthesis of analogous ROCK inhibitors can utilize the phenyl-substituted diazepine core to explore structure-activity relationships. ROCK inhibitors are a promising class of drugs for various diseases, including cardiovascular disorders and neurodegenerative diseases.[3]

Signaling Pathway of ROCK Inhibition in Glaucoma

ROCK_Inhibition_Pathway cluster_0 Cellular Effects cluster_1 Therapeutic Intervention RhoA_GTP Active RhoA-GTP ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK MLC_Phosphatase_Inhibition Myosin Light Chain Phosphatase Inhibition ROCK->MLC_Phosphatase_Inhibition MLC_Phosphorylation Increased Myosin Light Chain Phosphorylation MLC_Phosphatase_Inhibition->MLC_Phosphorylation Actin_Stress_Fibers Actin Stress Fiber Formation MLC_Phosphorylation->Actin_Stress_Fibers Cell_Contraction Trabecular Meshwork Cell Contraction Actin_Stress_Fibers->Cell_Contraction Aqueous_Outflow_Resistance Increased Aqueous Humor Outflow Resistance Cell_Contraction->Aqueous_Outflow_Resistance IOP Increased Intraocular Pressure (Glaucoma) Aqueous_Outflow_Resistance->IOP Ripasudil Ripasudil (K-115) Ripasudil->ROCK Inhibition

Caption: ROCK signaling pathway and the inhibitory action of Ripasudil.

Quantitative Data for Ripasudil (K-115)
ParameterValueTargetReference
IC₅₀ 19 nMROCK1[1]
IC₅₀ 51 nMROCK2[1]
IOP Reduction -4.5 mmHg (0.4% solution)Human (Primary Open-Angle Glaucoma)[4]
Experimental Protocol: Synthesis of a Ripasudil Analog using a 1,4-Diazepane Intermediate

This protocol describes a general method for coupling a protected 1,4-diazepane intermediate with a sulfonyl chloride, a key step in the synthesis of Ripasudil and its analogs.

Ripasudil_Synthesis_Workflow Start Start Intermediate (S)-tert-Butyl 3-methyl-1,4- diazepane-1-carboxylate Start->Intermediate Coupling Sulfonamide Coupling Intermediate->Coupling Sulfonyl_Chloride 4-Fluoroisoquinoline-5- sulfonyl chloride Sulfonyl_Chloride->Coupling Deprotection Boc Deprotection Coupling->Deprotection Final_Product Ripasudil (K-115) Deprotection->Final_Product End End Final_Product->End

Caption: General synthetic workflow for Ripasudil.

Materials:

  • (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (or the corresponding 3-phenyl analog)

  • 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Sulfonamide Coupling:

    • Dissolve (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate (1.0 eq) and triethylamine (2.2 eq) in acetonitrile.

    • Cool the mixture in an ice bath.

    • Add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (0.9 eq) portion-wise.

    • Stir the reaction mixture at 0°C for 2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with diethyl ether to obtain the final product as a salt.

Application 2: Scaffold for 5-HT6 Receptor Antagonists

The 1,4-diazepane moiety serves as a versatile scaffold for the development of 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease.[5] The synthesis involves the functionalization of the 1,4-diazepane ring with various aryl sulfonamides.

Quantitative Data for a 1,4-Diazepane-based 5-HT6 Antagonist
CompoundKi (nM)Fitness Score
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide10.51.12
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide12.31.09
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)ethanesulfonamide15.81.05

Data from in silico screening.[5]

Experimental Protocol: Synthesis of 3-((1,4-Diazepan-1-yl)methyl)aniline Intermediate

This protocol outlines the synthesis of a key amine intermediate which can then be reacted with various sulfonyl chlorides.

HT6_Antagonist_Synthesis_Workflow Start Start Nitrobenzaldehyde 3-Nitrobenzaldehyde Start->Nitrobenzaldehyde Reductive_Amination Reductive Amination Nitrobenzaldehyde->Reductive_Amination Diazepane tert-Butyl 1,4-diazepane-1-carboxylate Diazepane->Reductive_Amination Nitro_Reduction Nitro Group Reduction Reductive_Amination->Nitro_Reduction Amine_Intermediate Amine Intermediate Nitro_Reduction->Amine_Intermediate Sulfonamide_Formation Sulfonamide Formation Amine_Intermediate->Sulfonamide_Formation Sulfonyl_Chloride Substituted Sulfonyl Chloride Sulfonyl_Chloride->Sulfonamide_Formation Deprotection Boc Deprotection Sulfonamide_Formation->Deprotection Final_Product 5-HT6 Antagonist Deprotection->Final_Product End End Final_Product->End

Caption: Synthetic workflow for 5-HT6 antagonists.

Materials:

  • 3-Nitrobenzaldehyde

  • tert-Butyl 1,4-diazepane-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Reductive Amination:

    • To a solution of 3-nitrobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq).

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction overnight at room temperature.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the Boc-protected nitro-intermediate.

  • Nitro Group Reduction:

    • Suspend the nitro-intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through celite and wash the celite pad with ethanol.

    • Concentrate the filtrate, and partition the residue between ethyl acetate and water.

    • Dry the organic layer and concentrate to obtain the desired amine intermediate, which can be used in the next step without further purification.

Application 3: Core Scaffold for Orexin Receptor Antagonists

The 1,4-diazepane scaffold has been successfully employed in the discovery of potent and CNS-penetrant dual orexin receptor antagonists (DORAs), which are effective in promoting sleep.[6] The N,N'-disubstituted 1,4-diazepane core provides a rigid framework to orient the substituents for optimal interaction with the orexin receptors.

Quantitative Data for a 1,4-Diazepane-based Orexin Antagonist
CompoundOX1R Ki (nM)OX2R Ki (nM)
A representative N,N'-disubstituted 1,4-diazepane0.540.48

Data for a representative compound from a series of potent dual orexin receptor antagonists.[6]

Experimental Protocol: General N-Arylation of a Protected 1,4-Diazepane

This protocol describes a general procedure for the N-arylation of a Boc-protected diazepine, a common step in the synthesis of orexin receptor antagonists.

Materials:

  • This compound

  • Aryl halide (e.g., 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Toluene

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene.

  • Heat the reaction mixture at 100-110°C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the N-arylated product.

This compound and its analogs are highly valuable intermediates in drug discovery. The 1,4-diazepane scaffold provides a versatile platform for the synthesis of a wide array of bioactive molecules targeting different therapeutic areas. The provided application notes and protocols for the synthesis of ROCK inhibitors, 5-HT6 antagonists, and orexin receptor antagonists highlight the utility of this chemical entity. The ability to readily modify the substituents on the diazepine ring allows for fine-tuning of the pharmacological properties, making it an attractive starting point for the development of new and improved therapeutic agents. Researchers and scientists in drug development can leverage this versatile scaffold to explore new chemical space and identify novel drug candidates.

References

Application Notes and Protocols for the Deprotection of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate to yield 3-phenyl-1,4-diazepane. The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the development of pharmaceutical intermediates, due to its stability under various conditions and its facile removal under acidic conditions.[1][2]

The deprotection of this compound is a critical step in the synthesis of various derivatives of the 1,4-diazepane scaffold, which is a privileged structure in medicinal chemistry. The resulting secondary amine can be further functionalized to explore structure-activity relationships in drug discovery programs.

Principle of Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[1] The reaction mechanism involves protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a transient tert-butyl cation.[3][4] This cation can subsequently be quenched, deprotonate to form isobutylene gas, or polymerize.[4] Due to the generation of a gaseous byproduct, it is crucial to perform this reaction in a well-ventilated fume hood and avoid a closed system.[4]

The most common reagents for Boc deprotection are strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][3][5][6] The choice of acid and solvent can be tailored to the specific substrate and the desired workup procedure.

Experimental Protocols

Two primary methods for the deprotection of this compound are presented below.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally effective method for Boc deprotection.[7]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. An excess of TFA is typically used to ensure complete reaction.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.

  • Dissolve the residue in DCM and carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-phenyl-1,4-diazepane.

  • The crude product can be purified by column chromatography on silica gel or by crystallization if necessary.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an alternative to TFA and often yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid that is easier to handle and purify.[8]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate out of the solution.

  • If precipitation occurs, the solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. This can then be triturated with diethyl ether to induce solidification.

  • To obtain the free amine, the hydrochloride salt is dissolved in water and basified with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃) to a pH > 10.

  • The free amine is then extracted with an organic solvent (e.g., DCM or ethyl acetate), and the organic layer is dried and concentrated as described in Method 1.

Data Presentation

The following table summarizes the typical reaction conditions for the deprotection of this compound. The exact conditions, including reaction time and equivalents of acid, may require optimization for specific scales and desired purity.

ParameterMethod 1: TFA/DCMMethod 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4 M HCl in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Equivalents of Acid 5 - 10 eq5 - 10 eq
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Workup Aqueous basic washPrecipitation or evaporation
Product Form Free amineHydrochloride salt

Visualizations

Caption: Chemical reaction for the deprotection of this compound.

Deprotection_Workflow start Start: Dissolve Boc-protected diazepane in solvent add_acid Add Acid (TFA or HCl) start->add_acid react Stir at appropriate temperature (Monitor by TLC/LC-MS) add_acid->react workup Workup react->workup concentrate Concentrate under reduced pressure workup->concentrate TFA Method precipitate Precipitate/Isolate HCl salt (for HCl method) workup->precipitate HCl Method neutralize Neutralize with base (for TFA method) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify product (Chromatography/Crystallization) dry_concentrate->purify end End: Isolated 3-phenyl-1,4-diazepane precipitate->end purify->end

References

Application Note: Cleavage of the Boc group in Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] This application note provides a detailed protocol for the cleavage of the Boc protecting group from tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate using trifluoroacetic acid (TFA), a common and effective method for Boc deprotection. The resulting 3-phenyl-1,4-diazepane is a valuable scaffold in medicinal chemistry.

Reaction Mechanism

The deprotection of a Boc-protected amine with trifluoroacetic acid proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps:[2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.

  • Protonation of the Amine: The newly formed amine is then protonated by the excess TFA to yield the corresponding trifluoroacetate salt.

Quantitative Data

While specific yield and reaction time data for the deprotection of this compound is not extensively reported in publicly available literature, the following table summarizes typical conditions for Boc deprotection of various amines using TFA, which can serve as a guideline for optimization.

Substrate TypeTFA Concentration (v/v in DCM)TemperatureReaction TimeTypical YieldReference
General Amines20% - 50%0 °C to Room Temp.30 min - 4 h>90%[3]
Peptide Synthesis50% - 95%Room Temp.5 min - 2 hHigh[3][4]
Dendrimers50% (in Chloroform)Room Temp.2 hNot specified[1]
Ugi Products50%Room Temp.5 hNot specified[2]

Experimental Protocol

This protocol describes a general procedure for the cleavage of the Boc group from this compound using TFA in dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (approximately 0.1 M concentration).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add an equal volume of TFA dropwise to the solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Work-up:

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To the residue, add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Ensure the pH of the aqueous layer is basic.

    • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-phenyl-1,4-diazepane.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation BocN Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocN->ProtonatedBoc TFA1 + TFA CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation + tert-Butyl Cation FreeAmine Free Amine CarbamicAcid->FreeAmine CO2 + CO2 TFA2 + TFA AmineSalt Amine TFA Salt FreeAmine->AmineSalt

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow start Start: Dissolve Boc-protected amine in DCM add_tfa Add TFA at 0 °C start->add_tfa react Stir at Room Temperature (1-4 h) add_tfa->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Work-up: Evaporate solvent, neutralize with NaHCO3 monitor->workup extract Extract with DCM workup->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography (optional) dry->purify end End: Isolated 3-phenyl-1,4-diazepane purify->end

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols: Parallel Synthesis of a Diverse 1,4-Diazepane Library using Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] Its inherent three-dimensional architecture provides an excellent framework for the spatial presentation of substituents, making it an attractive core for the development of novel therapeutics. Parallel synthesis is a key strategy in modern drug discovery, enabling the rapid generation of large numbers of compounds for high-throughput screening.[3][4] This document outlines a detailed protocol for the parallel synthesis of a diverse library of N-substituted 3-phenyl-1,4-diazepane derivatives, starting from the readily available building block, tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate.

The strategy involves a two-step sequence: 1) Deprotection of the N-Boc protecting group to yield the free secondary amine, and 2) Diversification by reacting the amine with a variety of electrophilic reagents in a parallel format. This approach allows for the introduction of a wide range of functional groups at the N4 position, facilitating the exploration of the chemical space around the 1,4-diazepane core.

Experimental Workflow

The overall workflow for the parallel synthesis of the 3-phenyl-1,4-diazepane library is depicted below. The process begins with the deprotection of the starting material, followed by purification and distribution into a parallel synthesis platform. Subsequent reaction with a diverse set of building blocks, followed by parallel work-up and purification, yields the final compound library.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Generation (Parallel Synthesis) start Start: this compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection workup1 Aqueous Work-up & Purification deprotection->workup1 intermediate Intermediate: 3-phenyl-1,4-diazepane workup1->intermediate dispense Dispense Intermediate into 96-well plate intermediate->dispense add_reagents Add Diverse Building Blocks (R-X) & Reagents dispense->add_reagents reaction Parallel Reaction (e.g., Amide coupling, Sulfonylation) add_reagents->reaction workup2 Parallel Work-up & Purification reaction->workup2 library Final Library: N-substituted 3-phenyl-1,4-diazepanes workup2->library

Caption: Overall workflow for the parallel synthesis of a 3-phenyl-1,4-diazepane library.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-phenyl-1,4-diazepane (Intermediate)

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the starting material.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-phenyl-1,4-diazepane.

  • The crude product can be used directly in the next step or purified further by column chromatography if necessary.

Protocol 2: Parallel Synthesis of an N-Acyl-3-phenyl-1,4-diazepane Library

This protocol describes the parallel acylation of the 3-phenyl-1,4-diazepane intermediate with a library of carboxylic acids in a 96-well plate format.

Materials:

  • 3-phenyl-1,4-diazepane (from Protocol 1)

  • Library of diverse carboxylic acids (R-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

  • Orbital shaker

  • Parallel purification system (e.g., preparative HPLC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 3-phenyl-1,4-diazepane (1.0 M) in anhydrous DMF.

    • Prepare a stock solution of DIPEA (3.0 M) in anhydrous DMF.

    • Prepare stock solutions of the carboxylic acid library (1.2 M) in anhydrous DMF in a separate 96-well plate.

    • Prepare a stock solution of PyBOP (1.1 M) in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the 3-phenyl-1,4-diazepane stock solution (100 µL, 0.1 mmol, 1.0 eq).

    • To each corresponding well, add the respective carboxylic acid stock solution (100 µL, 0.12 mmol, 1.2 eq).

    • Add the DIPEA stock solution (100 µL, 0.3 mmol, 3.0 eq) to each well.

    • Initiate the reaction by adding the PyBOP stock solution (100 µL, 0.11 mmol, 1.1 eq) to each well.

  • Reaction and Work-up:

    • Seal the 96-well reaction block with a sealing mat.

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

    • After the reaction is complete, quench each reaction by adding water (500 µL) to each well.

    • The crude products can be extracted or directly purified. For direct purification, centrifuge the plate to pellet any precipitates and transfer the supernatant for parallel purification by preparative HPLC-MS.

  • Analysis:

    • Analyze the purity and confirm the identity of the final compounds in each well using LC-MS.

Data Presentation

The following table summarizes the representative yields and purities for a subset of the synthesized N-acyl-3-phenyl-1,4-diazepane library.

Compound IDR GroupYield (%)Purity (%)
L1-A1 Phenyl85>95
L1-A2 4-Chlorophenyl82>95
L1-A3 4-Methoxyphenyl88>95
L1-A4 Thiophen-2-yl75>90
L1-A5 Cyclohexyl91>95
L1-A6 Pyridin-3-yl72>90
L1-B1 Benzyl86>95
L1-B2 2-Phenylethyl89>95

Signaling Pathways and Logical Relationships

The core of this application is the chemical transformation of a single starting material into a diverse library of compounds. The following diagram illustrates this diversification strategy.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_library Diverse Building Blocks cluster_final Generated Library start_mol tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate intermediate_mol 3-phenyl-1,4-diazepane start_mol->intermediate_mol Deprotection p1 Product 1 (Amide) intermediate_mol->p1 Amide Coupling p2 Product 2 (Amide) intermediate_mol->p2 Amide Coupling p3 Product 3 (Sulfonamide) intermediate_mol->p3 Sulfonylation p4 Product 4 (Amine) intermediate_mol->p4 Reductive Amination p_etc ...etc intermediate_mol->p_etc r1 R1-COOH r1->p1 r2 R2-COOH r2->p2 r3 R3-SO2Cl r3->p3 r4 R4-CHO r4->p4 r_etc ...etc r_etc->p_etc

Caption: Diversification strategy for library generation from a common intermediate.

This structured approach, utilizing parallel synthesis, allows for the efficient generation of a large and diverse library of novel 3-phenyl-1,4-diazepane derivatives, which can be invaluable for hit identification and lead optimization in drug discovery programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The described protocol is based on a robust two-step synthetic sequence involving the formation of the 1,4-diazepane ring system followed by Boc-protection. This application note includes comprehensive experimental procedures, tables of quantitative data for reaction parameters and expected outcomes, and a visual representation of the synthetic workflow.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a phenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a versatile building block for the synthesis of diverse compound libraries for drug discovery. This document outlines a scalable and efficient synthesis of this compound, designed to be a reliable process for producing kilogram quantities of this important intermediate.

Synthetic Strategy Overview

The proposed large-scale synthesis of this compound is a two-step process. The first key step is the construction of the 3-phenyl-1,4-diazepane ring via a reductive amination and cyclization reaction. This is followed by the selective N-Boc protection of the diazepane ring to yield the final product. This strategy is adapted from established methods for the synthesis of similar 1,4-diazepane derivatives, which have been proven to be effective on a large scale.

Synthesis_Workflow cluster_0 Step 1: Diazepane Ring Formation cluster_1 Step 2: Boc Protection Start Starting Materials: - 2-Phenyl-1,3-propanediamine - Glyoxal Reaction1 Reductive Amination/ Cyclization Start->Reaction1 Intermediate 3-Phenyl-1,4-diazepane Reaction1->Intermediate Reaction2 N-Boc Protection Intermediate->Reaction2 Boc_Reagent Di-tert-butyl dicarbonate (Boc)2O Boc_Reagent->Reaction2 Final_Product Tert-butyl 3-phenyl-1,4- diazepane-1-carboxylate Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Phenyl-1,4-diazepane

This procedure details the formation of the diazepine ring through a one-pot reductive amination and cyclization.

Materials:

Reagent/SolventMolecular WeightQuantity (kg)Moles (mol)Molar Ratio
2-Phenyl-1,3-propanediamine150.22 g/mol 15.0099.851.0
Glyoxal (40% in water)58.04 g/mol 15.94109.841.1
Methanol-150 L--
Raney Nickel (slurry in water)-1.50--
Hydrogen Gas2.02 g/mol As required--
Celite®-3.00--

Procedure:

  • To a 200 L hydrogenation reactor, charge 2-phenyl-1,3-propanediamine (15.00 kg, 99.85 mol) and methanol (100 L).

  • Stir the mixture to ensure complete dissolution.

  • Carefully add the 40% aqueous solution of glyoxal (15.94 kg, 109.84 mol) to the reactor over a period of 30 minutes, maintaining the internal temperature below 30°C.

  • After the addition is complete, stir the mixture for 1 hour at room temperature to facilitate imine formation.

  • Carefully add Raney Nickel (1.50 kg of a 50% slurry in water) to the reactor.

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 5 bar and heat the reaction mixture to 50°C.

  • Maintain the reaction under these conditions, monitoring hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® (3.00 kg) to remove the Raney Nickel catalyst. Wash the filter cake with methanol (50 L).

  • Concentrate the combined filtrate under reduced pressure to afford crude 3-phenyl-1,4-diazepane as an oil.

Expected Yield and Purity:

ParameterValue
Expected Yield15.5 - 16.5 kg (88-94%)
Purity (by GC-MS)>95%
Step 2: Synthesis of this compound

This procedure describes the selective mono-Boc protection of the synthesized 3-phenyl-1,4-diazepane.

Materials:

Reagent/SolventMolecular WeightQuantity (kg)Moles (mol)Molar Ratio
3-Phenyl-1,4-diazepane (crude)176.25 g/mol 16.0090.781.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.25 g/mol 20.8095.301.05
Dichloromethane (DCM)-160 L--
Triethylamine101.19 g/mol 10.20100.801.1
Saturated Sodium Bicarbonate Solution-80 L--
Brine-80 L--
Anhydrous Magnesium Sulfate-8.00--

Procedure:

  • Charge the crude 3-phenyl-1,4-diazepane (16.00 kg, 90.78 mol) and dichloromethane (160 L) into a 250 L reactor.

  • Add triethylamine (10.20 kg, 100.80 mol) to the solution.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (20.80 kg, 95.30 mol) in dichloromethane (40 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 40 L) and then with brine (1 x 40 L).

  • Dry the organic layer over anhydrous magnesium sulfate (8.00 kg), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford this compound as a solid.

Expected Yield and Purity:

ParameterValue
Expected Yield21.0 - 23.5 kg (84-94%)
Purity (by HPLC)>98%

Characterization Data

This compound

PropertyValue
Molecular Formula C₁₆H₂₄N₂O₂
Molecular Weight 276.38 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.35-7.20 (m, 5H), 4.05-3.90 (m, 1H), 3.80-3.60 (m, 2H), 3.40-3.15 (m, 3H), 2.95-2.80 (m, 1H), 2.00-1.80 (m, 2H), 1.45 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 155.8, 142.5, 128.6, 127.8, 126.5, 79.5, 55.2, 50.1, 48.5, 45.3, 30.2, 28.4.

Logical Workflow Diagram

Logical_Workflow cluster_input Inputs cluster_process Process cluster_output Output A 2-Phenyl-1,3-propanediamine P1 Reductive Amination/ Cyclization A->P1 B Glyoxal B->P1 C (Boc)2O P2 Boc Protection C->P2 P1->P2 P3 Work-up & Purification P2->P3 D Tert-butyl 3-phenyl-1,4- diazepane-1-carboxylate P3->D

Caption: Logical flow from starting materials to the final product.

Conclusion

The protocol described in this application note provides a comprehensive and scalable method for the large-scale synthesis of this compound. The two-step approach is robust and utilizes readily available starting materials and reagents, making it a cost-effective and efficient process for the production of this key pharmaceutical intermediate. The provided quantitative data and detailed procedures should enable researchers and drug development professionals to successfully implement this synthesis in their laboratories.

Application Notes and Protocols: Utilizing Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate for the Synthesis of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of agents targeting the Central Nervous System (CNS). Its inherent three-dimensional architecture allows for the precise spatial orientation of substituents, facilitating interactions with various biological targets. Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate is a key intermediate, offering a versatile platform for the synthesis of a diverse range of CNS drug candidates. The phenyl group at the 3-position can be a crucial pharmacophoric element or a point for further functionalization, while the Boc-protected diazepine ring allows for controlled, regioselective reactions. This document provides detailed application notes and experimental protocols for the utilization of this valuable building block in the synthesis of potential CNS agents, with a focus on 5-HT6 receptor antagonists.

Synthesis of this compound

While a specific, publicly available, detailed protocol for the direct synthesis of this compound (CAS 1211596-44-9) is not readily found in peer-reviewed literature, its synthesis can be inferred from general methods for constructing 1,4-diazepane rings. One plausible synthetic approach involves the reductive amination of a suitable keto-amine precursor. The following is a generalized, illustrative protocol based on established chemical principles for the synthesis of related 1,4-diazepanes.

Illustrative Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Cyclization cluster_2 Final Product Formation Boc-protected_diamine Boc-protected Diamine Amide_Coupling Amide Coupling Boc-protected_diamine->Amide_Coupling Phenyl_keto_acid Phenyl Keto-acid Phenyl_keto_acid->Amide_Coupling Amide_Intermediate Amide Intermediate Amide_Coupling->Amide_Intermediate Reduction Reduction of Amide and Ketone Amide_Intermediate->Reduction Cyclized_Intermediate Cyclized Intermediate (Amine) Reduction->Cyclized_Intermediate Boc_Protection Boc Protection Cyclized_Intermediate->Boc_Protection Final_Product Tert-butyl 3-phenyl-1,4- diazepane-1-carboxylate Boc_Protection->Final_Product

Caption: Illustrative synthetic workflow for this compound.

Application in CNS Agent Development: 5-HT6 Receptor Antagonists

The 3-phenyl-1,4-diazepane scaffold is a valuable core for the development of antagonists for the serotonin 5-HT6 receptor.[1] The 5-HT6 receptor is primarily expressed in the CNS and is a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[2] Antagonism of this receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, which are critical for learning and memory.[3]

Derivatives of this compound can be synthesized to interact with the 5-HT6 receptor. A common synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce various substituents that can modulate the affinity and selectivity for the target receptor.

Experimental Protocol: Synthesis of 3-(1,4-Diazepan-1-ylmethyl)-N-substituted-phenylsulfonamides

This protocol describes the synthesis of a series of N-substituted phenylsulfonamides derived from a 1,4-diazepane scaffold, which have shown potential as 5-HT6 receptor antagonists.[1]

Step 1: Reductive Amination

  • To a solution of 3-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add 1,4-diazepane (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-substituted diazepane intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-substituted diazepane intermediate from Step 1 in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Make the aqueous residue basic with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine intermediate.

Step 3: Sulfonylation

  • Dissolve the crude amine intermediate from Step 2 in dichloromethane.

  • Add triethylamine (2.0 eq).

  • Cool the mixture to 0 °C and add the desired substituted sulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted phenylsulfonamide derivative.

Quantitative Data: In Silico Binding Affinities of 3-(1,4-Diazepanyl)-methyl-phenyl-sulfonamide Derivatives for the 5-HT6 Receptor

The following table summarizes the in silico predicted binding affinities (Ki) and fitness scores for a series of synthesized 3-(1,4-diazepanyl)-methyl-phenyl-sulfonamide derivatives against the 5-HT6 receptor.[1] The fitness score reflects how well the molecule fits the pharmacophore hypothesis.

Compound IDR (Substituent on Sulfonamide)Predicted Ki (nM)[1]Fitness Score[1]
10a 4-Methylphenyl12.52.8
10b 4-Fluorophenyl15.82.5
10c 4-Chlorophenyl20.02.2
10d 4-Bromophenyl25.12.0
10e Phenyl31.61.8
10f Ethyl39.81.5
10g Isopropyl50.11.2
10h Methyl63.11.0

Signaling Pathway of the 5-HT6 Receptor

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Upon binding of its endogenous ligand, serotonin (5-HT), or an agonist, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function. Antagonists of the 5-HT6 receptor block this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5HT6R 5-HT6 Receptor Gs Gs Protein 5HT6R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Serotonin Serotonin (5-HT) Serotonin->5HT6R Activates Antagonist 5-HT6 Antagonist (e.g., 3-phenyl-1,4-diazepane derivative) Antagonist->5HT6R Blocks

Caption: Simplified signaling pathway of the 5-HT6 receptor.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel CNS agents. Its utility has been demonstrated in the context of developing 5-HT6 receptor antagonists with potential applications in treating cognitive deficits. The provided protocols and data offer a foundation for researchers to explore the chemical space around the 3-phenyl-1,4-diazepane scaffold and to design and synthesize new compounds with improved pharmacological properties for a range of CNS targets. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of these promising compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diazepanes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of 1,4-diazepanes, offering potential causes and solutions.

Issue 1: Low Yield of the Desired 1,4-Diazepane Ring

Question: My reaction to form the 1,4-diazepane ring is resulting in a low yield of the desired product. What are the potential causes and solutions?

Answer: Low yields in 1,4-diazepane ring formation can stem from several factors. A primary challenge is the competition between the desired intramolecular cyclization and intermolecular polymerization. To favor the formation of the seven-membered ring, it is crucial to maintain high-dilution conditions throughout the reaction. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

Another potential issue is the choice of the synthetic route and the reactivity of the starting materials. For instance, in a synthesis involving the alkylation of an amino alcohol derivative, the choice of base and solvent can significantly impact the yield. Steric hindrance in the starting material can also impede cyclization. If you are using a method like the reaction of a Schiff base with an anhydride, ensure that the starting materials are pure and the reaction is carried out under strictly anhydrous conditions.[1]

Issue 2: Formation of Multiple Products

Question: I am observing the formation of multiple products in my reaction, particularly multiple spots on my TLC plate. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common issue in 1,4-diazepane synthesis and can be attributed to several side reactions:

  • Over-alkylation: When both nitrogen atoms of the diazepane ring are unprotected, it is common to get a mixture of mono- and di-alkylated products, and in some cases, even tri-alkylated products if a third reactive nitrogen is present.[2] To avoid this, it is important to control the stoichiometry of the alkylating agent and to add it slowly to the reaction mixture. The use of a suitable protecting group on one of the nitrogen atoms is the most effective strategy to achieve selective mono-alkylation.

  • Competing Cyclization Pathways: Depending on the precursors, cyclization can sometimes lead to the formation of isomeric ring systems. For example, the reaction of 1,3-diamines with 1,2-dicarbonyl compounds can sometimes yield complex mixtures.[3]

  • Side Reactions of Functional Groups: If your precursors contain other sensitive functional groups, they may react under the reaction conditions. Consider using protecting groups for these functionalities. For instance, a hydroxyl group could be protected as a silyl ether before performing reactions on the amine groups.[1]

Issue 3: Difficulty in Purification

Question: I am struggling to purify my 1,4-diazepane product. What purification strategies are recommended?

Answer: The purification of 1,4-diazepane derivatives can be challenging due to their polarity and potential for water solubility.

  • Chromatography: Standard silica gel chromatography is a common method, but the choice of eluent system is critical. A gradient elution starting from a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol in dichloromethane or ethyl acetate is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia (typically 0.1-1%), to the eluent can help to prevent tailing of the amine on the silica gel.[1]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. For basic 1,4-diazepanes, it is often advantageous to form a salt (e.g., hydrochloride or hydrobromide) which may be more crystalline and easier to purify.

  • Extraction: During aqueous workup, emulsions can sometimes form. To break emulsions, washing with brine (saturated NaCl solution) or filtering through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-diazepanes and what are their associated side reactions?

A1: Several synthetic routes are commonly employed, each with its own set of potential side reactions:

  • Reductive Amination: This is a versatile method that can be used for both intramolecular and intermolecular reactions. A common side reaction in the intermolecular approach is the formation of over-alkylated products. In intramolecular reductive amination, the main challenge is to favor the cyclization over polymerization.

  • Richman-Atkins Cyclization: This method involves the reaction of a tosyl-protected diamine with a dihaloalkane. A potential side reaction is the formation of quaternary ammonium salts if the reaction is not carefully controlled.

  • Palladium-Catalyzed Cyclization: These methods offer high efficiency but can be sensitive to the choice of ligands and reaction conditions. Side reactions may include the formation of products from competing coupling pathways.[4]

Q2: How can I achieve selective mono-functionalization of a symmetric 1,4-diazepane?

A2: Selective mono-functionalization is typically achieved through the use of a protecting group strategy. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. By reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O, a mixture of mono-Boc, di-Boc, and unprotected diamine is often obtained. The desired mono-protected product can then be separated by chromatography. The ratio of these products can be influenced by the reaction conditions.

Q3: What is the role of high dilution in 1,4-diazepane synthesis?

A3: High dilution conditions are crucial for favoring intramolecular cyclization over intermolecular polymerization, especially when forming a seven-membered ring. By keeping the concentration of the linear precursor low, the probability of one end of the molecule reacting with another molecule is reduced, while the probability of the two ends of the same molecule reacting to form the ring is increased. This is often achieved by the slow addition of the reactant to a large volume of solvent.[1]

Data Presentation

Table 1: Influence of Stoichiometry on Mono- vs. Di-Boc Protection of Piperazine (a related six-membered cyclic diamine)

Equivalents of (Boc)₂OYield of Mono-Boc-piperazine (%)Yield of Di-Boc-piperazine (%)Unreacted Piperazine (%)
0.845~20~35
1.0~40~30~30
1.2~35~40~25

Note: Data is illustrative and based on trends described in the literature for the protection of piperazine, which presents a similar challenge to 1,4-diazepanes. The maximum yield for the mono-protected product is often achieved with slightly less than one equivalent of the protecting group reagent.[5]

Experimental Protocols

Protocol 1: Mono-Boc Protection of a Diamine

This protocol describes a general method for the mono-Boc protection of a symmetrical diamine.

Materials:

  • Diamine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (0.8-1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diamine (1.0 eq) in DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (0.8-1.0 eq) in the same solvent dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the unreacted diamine, mono-protected, and di-protected products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve diamine in solvent start->dissolve cool Cool to 0°C dissolve->cool add_boc Slowly add (Boc)2O solution cool->add_boc warm_rt Warm to room temperature add_boc->warm_rt stir Stir for 12-24h warm_rt->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column chromatography concentrate->chromatography end End chromatography->end

Caption: Experimental workflow for mono-Boc protection of a diamine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 1,4-Diazepane polymerization Intermolecular Polymerization start->polymerization steric_hindrance Steric Hindrance start->steric_hindrance impure_reagents Impure Starting Materials start->impure_reagents high_dilution Use High Dilution Conditions polymerization->high_dilution slow_addition Slow Addition of Precursor polymerization->slow_addition modify_route Modify Synthetic Route steric_hindrance->modify_route purify_reagents Purify Starting Materials impure_reagents->purify_reagents

Caption: Troubleshooting logic for low yield in 1,4-diazepane synthesis.

competing_reactions cluster_pathways Reaction Pathways cluster_products Products start Linear Precursor (e.g., N-protected amino alcohol) intramolecular Intramolecular Cyclization (Desired Pathway) start->intramolecular High Dilution intermolecular Intermolecular Polymerization (Side Reaction) start->intermolecular High Concentration diazepane 1,4-Diazepane intramolecular->diazepane polymer Polymer/Oligomer intermolecular->polymer

Caption: Competing pathways in 1,4-diazepane synthesis.

References

Technical Support Center: Purification of Boc-Protected Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-protected diazepanes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when purifying Boc-protected diazepanes?

A1: The primary impurities in the synthesis of Boc-protected diazepanes typically include:

  • Unreacted Starting Materials: Residual diazepane starting material.

  • Di-Boc Protected Diazepane: The formation of the di-protected species is a common side product, especially when attempting mono-protection.[1]

  • Excess Di-tert-butyl dicarbonate (Boc₂O): Unreacted Boc anhydride is a frequent impurity.[2]

  • Byproducts of Boc₂O: Tert-butanol and carbon dioxide are the main byproducts of the protection reaction.[2]

  • Side-reaction Products: In some cases, side reactions can lead to the formation of isocyanates or urea derivatives.[3]

Q2: My Boc-protected diazepane is an oil and won't crystallize. What can I do?

A2: Obtaining an oily product instead of a solid is a common issue. Here are several strategies to induce crystallization:

  • Solvent System Adjustment: The choice of solvent is critical. Experiment with binary solvent systems. A common approach is to dissolve the oily compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve the material followed by slow cooling can promote crystal formation.[4]

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a seed crystal to the supersaturated solution can initiate crystallization.[5]

  • Scratching: Using a glass rod to scratch the inside of the flask at the surface of the solution can create nucleation sites for crystal growth.

  • Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the Boc-diazepane and then attempt to cool for crystallization again.

  • Pulping: If the oil is persistent, you can add a weak polar solvent like n-hexane or diethyl ether and stir vigorously. This process, known as pulping, can sometimes induce solidification.[5]

Q3: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my product?

A3: Several methods are effective for removing residual Boc anhydride:

  • Evaporation: Due to its volatility, Boc₂O can often be removed by rotary evaporation or under high vacuum, especially if your product is not volatile.[2]

  • Chemical Quenching: Adding a nucleophilic amine, such as imidazole or N,N-dimethylethylenediamine, to the reaction mixture can quench the excess Boc₂O. The resulting byproducts are typically water-soluble and can be removed with dilute acid washes.[2][6]

  • Aqueous Workup: Vigorous washing with a saturated sodium bicarbonate solution can hydrolyze and remove Boc anhydride.[2]

  • Flash Column Chromatography: Boc anhydride is non-polar and can be readily separated from more polar Boc-protected diazepanes using silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate).[2]

Q4: Can the Boc group be cleaved during purification?

A4: Yes, the Boc protecting group is sensitive to acidic conditions.[7] Care should be taken to avoid cleavage during purification:

  • Chromatography: When using silica gel chromatography, which can be slightly acidic, it is advisable to use a neutral or slightly basic mobile phase. Adding a small amount of a non-volatile base like triethylamine (e.g., 0.1-1%) to the eluent can help prevent deprotection on the column.

  • Acid-Base Extraction: During acid-base extractions, use dilute acids (e.g., <0.5M HCl) and minimize the contact time.[2] While the Boc group is generally stable to brief exposure to dilute acid, prolonged contact or the use of strong acids like concentrated HCl or trifluoroacetic acid (TFA) will lead to its removal.[7] There are also reports of Boc deprotection under certain basic conditions, for instance, during Suzuki coupling with K₂CO₃ in water.[8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of Boc-protected diazepanes.

Problem 1: Difficulty in separating mono-Boc from di-Boc protected diazepane.

Possible Cause: The polarity of the mono- and di-protected products, along with the unreacted diamine, can be very similar, making chromatographic separation challenging.[1]

Solutions:

  • Acid-Base Extraction: This is a highly effective method. By treating the crude mixture with a dilute acid (e.g., 1M HCl), the unreacted diamine and the mono-Boc-protected product (which still has a free basic amine) will be protonated and extracted into the aqueous layer. The neutral di-Boc-protected byproduct will remain in the organic layer and can be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate the desired mono-Boc product and the unreacted diamine, allowing them to be extracted back into an organic solvent.[1][9]

  • Optimized Flash Chromatography: Careful selection of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation on a silica gel column. The addition of a small amount of triethylamine to the mobile phase can improve peak shape and prevent streaking.

Problem 2: Low recovery of the desired product after purification.

Possible Cause: This can be due to several factors, including product loss during workup, degradation on silica gel, or inefficient extraction.

Solutions:

  • Minimize Aqueous Washes: If your Boc-protected diazepane has some water solubility, minimize the number and volume of aqueous washes. Using brine for the final wash can help to reduce the amount of water in the organic layer and decrease the solubility of the product in the aqueous phase.

  • Check for Product Precipitation: During extractions, ensure that the product is not precipitating out of either phase.

  • Optimize Chromatography Conditions: If using column chromatography, ensure the product is not irreversibly binding to the silica gel. Pre-treating the silica with a triethylamine solution can sometimes help. Also, ensure the chosen eluent system provides good mobility for your compound (Rf value between 0.2 and 0.4 for optimal separation).

Data Presentation

The following table summarizes typical purification strategies and expected outcomes for Boc-protected diazepanes based on literature precedents. Please note that optimal conditions will vary depending on the specific diazepane derivative.

Purification TechniqueTypical ConditionsExpected PurityExpected RecoveryKey Considerations
Flash Column Chromatography Silica gel; Eluent: Hexane/Ethyl Acetate gradient (e.g., 100:0 to 70:30) or Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 0.1% Triethylamine.[10]>95%70-90%Potential for Boc deprotection on acidic silica. Use of a basic modifier in the eluent is recommended.
Recrystallization Solvent pairs such as Ethyl Acetate/Hexane, Ethanol/Water, or Isopropanol/Water.[4]>98%50-80%Highly dependent on the compound's solubility profile. Oiling out can be an issue.
Acid-Base Extraction 1. Extraction with dilute acid (e.g., 1M HCl) to remove di-Boc product. 2. Basification of the aqueous layer (e.g., with 2N NaOH). 3. Extraction of the mono-Boc product with an organic solvent (e.g., Dichloromethane).[9]Can significantly improve purity before a final chromatographic or crystallization step.>90% for the extraction steps.Risk of Boc deprotection with prolonged exposure to acid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a mono-Boc-protected diazepane.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator to create a dry load.

  • Column Packing: Prepare a silica gel column packed in the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Loading: Carefully load the dry-loaded sample onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes. It is recommended to add ~0.1% triethylamine to the eluent mixture.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for the free amine if deprotection occurs).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing a Boc-protected diazepane that is a solid at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (e.g., ethyl acetate or isopropanol).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to make the solution clear again.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude Boc-Protected Diazepane Mixture flash_chrom Flash Column Chromatography start->flash_chrom recrystallization Recrystallization start->recrystallization acid_base Acid-Base Extraction start->acid_base Optional Pre-purification analysis Purity Analysis (HPLC, NMR) flash_chrom->analysis recrystallization->analysis acid_base->flash_chrom acid_base->recrystallization end Purified Boc-Protected Diazepane analysis->end troubleshooting_workflow cluster_oily Oily Product cluster_separation Poor Separation cluster_recovery Low Recovery start Purification Issue Encountered oily_product Product is an Oil start->oily_product poor_separation Poor Separation of Mono/Di-Boc start->poor_separation low_recovery Low Product Recovery start->low_recovery solvent_swap Try different solvent system oily_product->solvent_swap seed_crystal Add seed crystal oily_product->seed_crystal scratch Scratch flask oily_product->scratch acid_base_ext Perform Acid-Base Extraction poor_separation->acid_base_ext optimize_chrom Optimize Flash Chromatography (gradient, modifier) poor_separation->optimize_chrom minimize_washes Minimize Aqueous Washes low_recovery->minimize_washes check_precipitation Check for Precipitation low_recovery->check_precipitation

References

Technical Support Center: Synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and direct synthetic strategies involve a two-step process:

  • Mono-Boc protection of 1-phenyl-1,4-diazepane: This involves reacting 1-phenyl-1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) to selectively protect one of the nitrogen atoms.

  • Reductive amination: A one-pot reaction between N-Boc-1,4-diazepane and phenylacetaldehyde in the presence of a reducing agent.[1]

  • N-alkylation: Reacting N-Boc-1,4-diazepane with a phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base.

Q2: What are the most common byproducts observed in the synthesis?

A2: The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • Di-Boc protected diazepane: Formed during the Boc protection step if an excess of Boc₂O is used or if the reaction is not carefully controlled.

  • Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

  • Over-alkylated or di-substituted product: In the N-alkylation or reductive amination step, the phenyl group may attach to both nitrogen atoms of the diazepane ring.

  • Self-condensation products of phenylacetaldehyde: Phenylacetaldehyde can undergo self-condensation, especially under basic or acidic conditions, leading to aldol-type byproducts.

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: To minimize the formation of the 1,4-diphenyl-1,4-diazepane byproduct, you can:

  • Use a mono-protected diazepine, such as Tert-butyl 1,4-diazepane-1-carboxylate, as the starting material.

  • Slowly add the alkylating agent or aldehyde to the reaction mixture.

  • Use a stoichiometric amount or a slight excess of the diazepine relative to the alkylating agent/aldehyde.

Q4: What are the recommended purification techniques for the final product?

A4: The purification of this compound typically involves:

  • Aqueous work-up: To remove water-soluble impurities and salts.

  • Extraction: Using an organic solvent like dichloromethane or ethyl acetate.

  • Flash column chromatography: On silica gel, which is a highly effective method for separating the desired product from nonpolar byproducts and unreacted starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Extend the reaction time or slightly increase the temperature if necessary.
Inefficient Boc protection Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran). The reaction is typically run at room temperature.[2]
Poor quality of reagents Use freshly distilled solvents and high-purity reagents. Phenylacetaldehyde is prone to oxidation and should be used fresh or purified before use.
Suboptimal pH for reductive amination The pH of the reaction mixture is crucial for imine formation and reduction. A slightly acidic pH (around 5-6) is generally optimal.[3]
Ineffective reducing agent For reductive amination, sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent. Ensure it is added in appropriate stoichiometric amounts.[4]
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Suggested Solution
Formation of di-substituted byproduct Use mono-Boc-protected 1,4-diazepane. If starting from unprotected diazepine, carefully control the stoichiometry of the reagents.
Aldehyde self-condensation Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Keep the reaction temperature controlled.
Incomplete Boc protection leading to multiple products Ensure the Boc protection step goes to completion before proceeding to the next step. Purify the mono-Boc protected intermediate if necessary.
Degradation of product Avoid excessively high temperatures or prolonged reaction times. Ensure the work-up procedure is not too harsh.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Tert-butyl 1,4-diazepane-1-carboxylate

  • Phenylacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of Tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add phenylacetaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Common Byproducts and Their Characteristics
Byproduct Molecular Formula Typical Analytical Observation Mitigation Strategy
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepaneC₁₅H₂₈N₂O₄Higher Rf value on TLC compared to the mono-Boc product.Use stoichiometric amounts of Boc₂O.
1,4-Diphenyl-1,4-diazepaneC₁₇H₂₀N₂Lower polarity compared to the desired product.Use mono-Boc protected starting material.
Unreacted Tert-butyl 1,4-diazepane-1-carboxylateC₁₀H₂₀N₂O₂More polar spot on TLC compared to the product.Ensure complete reaction; use a slight excess of the aldehyde/alkylating agent.
Phenylacetic acidC₈H₈O₂Acidic impurity, can be removed by basic wash.Use fresh phenylacetaldehyde; can be removed during aqueous work-up with a base wash.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time check_reagents Check Reagent Quality complete->check_reagents extend_time->check_completion poor_reagents Poor Reagent Quality check_reagents->poor_reagents Poor good_reagents Reagents are Good check_reagents->good_reagents Good purify_reagents Purify/Use Fresh Reagents poor_reagents->purify_reagents check_conditions Check Reaction Conditions (pH, Stoichiometry) good_reagents->check_conditions purify_reagents->start suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Suboptimal optimal_conditions Conditions are Optimal check_conditions->optimal_conditions Optimal adjust_conditions Adjust pH / Stoichiometry suboptimal_conditions->adjust_conditions purification_issue Investigate Purification Step optimal_conditions->purification_issue adjust_conditions->start

Caption: Troubleshooting workflow for low product yield.

Synthetic Pathway and Potential Byproduct Formation

synthesis_pathway cluster_main Main Synthetic Route (Reductive Amination) cluster_byproducts Potential Byproduct Formation Boc-Diazepane Tert-butyl 1,4-diazepane-1-carboxylate Imine_Intermediate Imine Intermediate Boc-Diazepane->Imine_Intermediate Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Imine_Intermediate Aldol_Byproduct Aldehyde Self-Condensation Product Phenylacetaldehyde->Aldol_Byproduct Self-Condensation Product Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate Imine_Intermediate->Product Reduction (STAB) Di-substituted 1,4-Diphenyl-1,4-diazepane Imine_Intermediate->Di-substituted Further Reaction with Phenylacetaldehyde

Caption: Reaction pathway and potential byproduct formation.

References

Optimizing reaction conditions for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, alongside detailed experimental protocols and data tables to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses potential issues that may arise during the key stages of the synthesis: Boc protection of a diamine precursor and the subsequent cyclization to form the 1,4-diazepane ring.

Issue 1: Low Yield or Incomplete Boc Protection

  • Question: My reaction to protect the diamine with Di-tert-butyl dicarbonate (Boc₂O) shows a low yield of the desired mono-protected product, or the reaction does not go to completion. What are the potential causes and solutions?

  • Answer: Low yields or incomplete reactions during Boc protection can be attributed to several factors:

    • Insufficient Reagent: Ensure at least one equivalent of Boc₂O is used. For selective mono-protection, carefully controlling the stoichiometry is crucial.

    • Improper Base: The choice and amount of base are critical. A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium bicarbonate can be used. Ensure the base is fresh and used in an appropriate amount to neutralize the acid formed during the reaction.[1][2]

    • Reaction Temperature: While the reaction is often performed at room temperature, cooling it to 0°C initially can help control the exothermicity and improve selectivity for mono-protection.[3]

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is dry and appropriate for the chosen base.[1]

    • Moisture: The presence of water can hydrolyze the Boc anhydride. Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of Di-Protected Byproduct

  • Question: I am observing a significant amount of the di-Boc protected diamine in my reaction mixture. How can I favor the formation of the mono-protected product?

  • Answer: The formation of the di-protected byproduct is a common challenge in the protection of diamines. To enhance the selectivity for mono-protection, consider the following strategies:

    • Slow Addition of Boc₂O: Adding the Boc anhydride solution dropwise to the diamine solution can help maintain a low concentration of the protecting agent, thus favoring mono-protection.

    • Control of Stoichiometry: Use of a slight excess of the diamine relative to the Boc anhydride can also favor the mono-protected product.

    • Mono-Protonation Strategy: A highly effective method involves the in-situ generation of the mono-hydrochloride salt of the diamine using a reagent like trimethylsilyl chloride (Me₃SiCl) before the addition of Boc₂O. This protonates one amine group, rendering it less nucleophilic and directing the protection to the other amine.[4]

    • Purification: If di-protection still occurs, the mono- and di-protected products can often be separated by column chromatography.[5]

Issue 3: Low Yield During Cyclization

  • Question: The cyclization step to form the 1,4-diazepane ring is resulting in a low yield of this compound. What are the potential issues?

  • Answer: Low yields in the formation of the seven-membered diazepane ring can be due to several factors:

    • Competing Intermolecular Reactions: At high concentrations, linear precursors can react with each other to form polymers instead of undergoing the desired intramolecular cyclization. To favor the formation of the seven-membered ring, it is essential to maintain high dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.

    • Inefficient Ring Closure Method: The choice of cyclization strategy is critical. Reductive amination of a suitable precursor is a common and effective method. Ensure the appropriate reducing agent (e.g., sodium triacetoxyborohydride) and reaction conditions are used.[6]

    • Steric Hindrance: The presence of the phenyl group can introduce steric hindrance that may slow down the cyclization reaction. Optimization of the reaction temperature and time may be necessary.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound. What purification strategies are recommended?

  • Answer: The purification of Boc-protected amines can sometimes be challenging due to their physical properties. Here are some recommended strategies:

    • Aqueous Workup: An initial acidic wash can help remove any unreacted basic starting materials, followed by a basic wash to remove acidic impurities. Be cautious with strong acids, as they can lead to the deprotection of the Boc group.[7]

    • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product from starting materials and byproducts. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[5]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group is used to temporarily block one of the amine functional groups in a diamine precursor. This is essential for achieving selective functionalization and preventing unwanted side reactions, such as di-substitution or polymerization, during the subsequent cyclization step. The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions when no longer needed.[8]

Q2: What are some common reagents for Boc protection?

A2: The most common reagent for introducing the Boc protecting group is Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. This reaction is typically carried out in the presence of a base.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Boc protection and the cyclization reactions. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine when the reaction is complete.

Q4: What are the typical conditions for removing the Boc protecting group?

A4: The Boc group is typically removed under acidic conditions. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1]

Data Presentation

Table 1: Reaction Parameters for Mono-Boc Protection of Diamines

ParameterCondition 1Condition 2Condition 3Reference
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonateDi-tert-butyl dicarbonate[1][4]
Equivalents of Boc₂O 1.0 eq1.1 eq1.0 eq[4]
Base Triethylamine (Et₃N)Sodium Bicarbonate (NaHCO₃)None (with Me₃SiCl)[2][4]
Equivalents of Base 1.1 eq1.5 eqN/A
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)/WaterMethanol (MeOH)[1][3][4]
Temperature 0 °C to Room TemperatureRoom Temperature0 °C to Room Temperature[3][4]
Reaction Time 2-6 hours4-12 hours1 hour[3][4]
Typical Yield 60-80%50-70%66%[4]

Experimental Protocols

Protocol 1: Mono-Boc Protection of a Diamine Precursor

This protocol describes a general method for the selective mono-Boc protection of a diamine using in-situ generation of the mono-hydrochloride salt.

Materials:

  • Diamine precursor (e.g., 1-phenyl-1,2-ethanediamine) (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl) (1.0 eq)

  • Deionized water

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM)

  • Ethyl ether

  • Sodium hydroxide (NaOH) solution (2M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diamine precursor (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a small amount of deionized water to hydrolyze any excess Me₃SiCl, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.[9]

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with deionized water and wash with ethyl ether to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 2M sodium hydroxide solution.[9]

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol outlines a plausible synthetic route for the target compound starting from a suitable mono-Boc protected amino aldehyde and an amine.

Materials:

  • Mono-Boc protected amino aldehyde (e.g., tert-butyl (2-oxo-2-phenylethyl)carbamate) (1.0 eq)

  • 2-Aminoethanol (1.0 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the mono-Boc protected amino aldehyde (1.0 eq) and 2-aminoethanol (1.0 eq) in dichloroethane or THF.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction may take several hours to 24 hours to complete.

  • Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis boc_protection Step 1: Mono-Boc Protection start->boc_protection cyclization Step 2: Cyclization boc_protection->cyclization issue_boc Issue with Boc Protection? (Low Yield / Di-protection) boc_protection->issue_boc purification Step 3: Purification cyclization->purification issue_cyclization Issue with Cyclization? (Low Yield) cyclization->issue_cyclization product Final Product purification->product issue_purification Purification Difficulty? purification->issue_purification solution_boc Optimize: - Stoichiometry - Slow Addition - Base/Solvent - Mono-protonation issue_boc->solution_boc Consult Guide solution_boc->boc_protection Retry Step solution_cyclization Optimize: - High Dilution - Reaction Conditions - Cyclization Method issue_cyclization->solution_cyclization Consult Guide solution_cyclization->cyclization Retry Step solution_purification Strategies: - Aqueous Workup - Column Chromatography - Recrystallization issue_purification->solution_purification Consult Guide solution_purification->purification Retry Step

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Chiral 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 1,4-diazepanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral 1,4-diazepanes?

A1: Racemization during the synthesis of chiral 1,4-diazepanes typically arises from the formation of a planar, achiral intermediate, such as an enolate or imine, through the deprotonation of a stereogenic center. Subsequent reprotonation can then occur from either face, leading to a mixture of enantiomers. Key factors that contribute to this loss of stereochemical integrity include:

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation at the chiral center.[1]

  • Strong Bases: The use of strong bases can facilitate the abstraction of a proton from a chiral carbon, particularly if it is in an acidic environment (e.g., alpha to a carbonyl group).[1]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of a diminished enantiomeric excess.[1]

  • Inappropriate Protecting Groups: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[1]

  • Reaction Mechanism: Certain synthetic pathways, especially those involving carbocation or planar carbanion intermediates, are inherently more susceptible to racemization.[1]

Q2: At which key stages of 1,4-diazepane synthesis is racemization most likely to occur?

A2: Racemization is a significant concern during several critical transformations in the synthesis of chiral 1,4-diazepanes:

  • Cyclization Step: Intramolecular reactions to form the seven-membered diazepane ring, especially those involving bond formation at a chiral center, are particularly vulnerable. Base-mediated cyclizations are a common step where racemization can occur.[1]

  • Activation of Carboxylic Acids: When a chiral center is positioned alpha to a carboxylic acid that is activated for amidation (a frequent strategy for forming lactam precursors to diazepanes), the acidity of the alpha-proton is increased, making it more prone to abstraction.

Q3: What role do protecting groups play in preventing racemization?

A3: Protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions, and their choice can significantly impact the stereochemical outcome.[2] In the context of preventing racemization, protecting groups can:

  • Sterically Hinder Deprotonation: Bulky protecting groups can physically obstruct the approach of a base to an acidic proton at a chiral center. For instance, the 9-(9-phenylfluorenyl) (Pf) group has demonstrated effectiveness in preventing racemization in α-amino compounds.[1]

  • Modulate Electronic Effects: Electron-withdrawing protecting groups can increase the acidity of nearby protons, making the chiral center more susceptible to racemization. Conversely, certain protecting groups can help to stabilize the desired stereochemistry.

  • Prevent Unwanted Reactions: Protecting reactive functional groups such as amines and carboxylic acids ensures that they do not participate in side reactions that could lead to racemization or other undesired products.[2][3] Common amine protecting groups that are resistant to racemization during activation include benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc).[3]

Troubleshooting Guide: Loss of Enantiomeric Excess

Issue: A significant decrease in enantiomeric excess (ee) is observed during the intramolecular cyclization step to form the 1,4-diazepane ring.

  • Possible Cause: The base used for the cyclization is likely causing deprotonation at the stereogenic center, leading to racemization.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1][4]

    • Change the Base: Switch from a strong, non-hindered base to a weaker, or sterically hindered organic base. For example, substituting a strong base like sodium methoxide with a weaker base may reduce the extent of racemization.[1]

    • Optimize Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the chiral intermediate to racemization-promoting conditions.[1]

Quantitative Data Summary

The following table summarizes the effect of reaction temperature and the amount of sodium methoxide on the yield of a chiral diazepane intermediate, highlighting the importance of optimizing these parameters to maintain enantiopurity.[4]

EntryTemperature (°C)Equivalents of CH₃ONaYield (%)
1581.5<50
2401.567
3Room Temperature1.585
4Room Temperature1.294
5Room Temperature1.088
6Room Temperature0.875

Experimental Protocols

Protocol 1: Intramolecular Cyclization for the Synthesis of a Chiral 1,4-Diazepanedione [4]

This protocol describes the intramolecular cyclization to form a chiral diazepanedione, a key intermediate in the synthesis of Suvorexant.

  • Deprotection: A solution of the Boc-protected amino acid derivative (1 equivalent) in ethyl acetate is treated with gaseous HCl for 4 hours. The solvent is then removed by rotary evaporation.

  • Cyclization: The resulting amine hydrochloride is dissolved in an appropriate solvent, and 1.2 equivalents of sodium methoxide (CH₃ONa) are added. The reaction mixture is stirred at room temperature.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired chiral 1,4-diazepanedione.

Protocol 2: Chiral HPLC for Determination of Enantiomeric Excess

This is a general guideline for determining the enantiomeric excess of a chiral 1,4-diazepane derivative. Specific parameters will need to be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of the purified 1,4-diazepane derivative in the mobile phase. A typical concentration is around 1 mg/mL.

  • Column Selection: Choose a suitable chiral HPLC column for the separation of your enantiomers (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Method Development:

    • Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10). The polarity can be adjusted to optimize the separation. Small amounts of an additive like diethylamine may be required for basic compounds.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where the compound absorbs.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

racemization_pathway cluster_0 Chiral Precursor cluster_1 Racemization cluster_2 Product Mixture precursor Chiral Precursor (R-enantiomer) intermediate Planar Achiral Intermediate (e.g., Enolate) precursor->intermediate + Base - H⁺ R_product R-1,4-Diazepane intermediate->R_product + H⁺ S_product S-1,4-Diazepane intermediate->S_product + H⁺

Caption: Racemization pathway during base-mediated cyclization.

troubleshooting_workflow start Start: Low Enantiomeric Excess Observed check_conditions Review Reaction Conditions: - Temperature - Base Strength - Reaction Time start->check_conditions high_temp Is Temperature Elevated? check_conditions->high_temp strong_base Is a Strong Base Used? high_temp->strong_base No reduce_temp Action: Lower Reaction Temperature high_temp->reduce_temp Yes long_time Is Reaction Time Prolonged? strong_base->long_time No change_base Action: Use Weaker or Sterically Hindered Base strong_base->change_base Yes optimize_time Action: Optimize and Minimize Reaction Time long_time->optimize_time Yes re_evaluate Re-evaluate Enantiomeric Excess long_time->re_evaluate No reduce_temp->re_evaluate change_base->re_evaluate optimize_time->re_evaluate

Caption: Troubleshooting workflow for racemization in 1,4-diazepane synthesis.

References

Stability of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: The stability of this compound is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is known to be labile under acidic conditions, leading to its removal (deprotection).[1][2] Conversely, the compound is generally stable under basic and nucleophilic conditions.[1][3] The 1,4-diazepane ring itself may be susceptible to ring-opening under strong acidic conditions, a reaction observed in related benzodiazepine structures.[4][5]

Q2: Under what specific acidic conditions is the Boc group cleaved?

A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[6][7] Common deprotection cocktails include 20-50% TFA in dichloromethane (DCM) or 4M HCl in 1,4-dioxane.[6][8] The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[7]

Q3: Is this compound stable under basic conditions?

A3: Yes, the Boc protecting group is generally stable to a wide range of basic conditions.[1][3] However, prolonged exposure to very strong bases at elevated temperatures could potentially lead to unforeseen degradation, although this is not a common issue for Boc-protected amines.

Q4: What are the potential side reactions to be aware of during acidic deprotection?

A4: The primary side reaction during acidic deprotection is the formation of a tert-butyl cation intermediate.[2] This reactive carbocation can lead to:

  • t-Butylation: Alkylation of the phenyl ring (Friedel-Crafts reaction), leading to impurities. The electron-rich nature of the phenyl group makes it susceptible to this side reaction.

  • Ring Instability: While less common for simple diazepanes than for benzodiazepines, strong acidic conditions could potentially catalyze the hydrolysis and ring-opening of the 1,4-diazepane moiety.[4][5]

Q5: How can I minimize side reactions during Boc deprotection?

A5: To minimize side reactions, especially t-butylation, it is highly recommended to use "scavengers" in the deprotection reaction mixture. Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.4. Poor solubility of the starting material.1. Increase the concentration of the acid (e.g., use a higher percentage of TFA).2. Prolong the reaction time and monitor progress by TLC or LC-MS.3. If the substrate is stable, consider gentle heating.4. Use a co-solvent to improve solubility.
Formation of Unknown Impurities 1. t-Butylation of the phenyl ring by the tert-butyl cation.2. Degradation of the 1,4-diazepane ring under harsh acidic conditions.1. Add a scavenger such as triisopropylsilane (TIS, 5-10% v/v) to the reaction mixture.2. Use milder deprotection conditions (e.g., lower acid concentration, lower temperature). Consider alternative, milder deprotection reagents if acid lability of the ring is suspected.
Product is an oil instead of a solid 1. The deprotected product is the salt of the acid used (e.g., trifluoroacetate or hydrochloride), which may be hygroscopic or non-crystalline.2. Presence of residual solvent or scavengers.1. After evaporation of the reaction mixture, perform a work-up by dissolving the residue in an appropriate solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine. Note: ensure the free amine is stable before performing the work-up.2. Co-evaporate the product with a suitable solvent (e.g., toluene) to remove residual acid. Ensure all solvents are removed under high vacuum.
Difficulty in isolating the deprotected product 1. The free amine may be highly polar and water-soluble.2. The product salt may be difficult to handle.1. After basic work-up, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).2. If the salt is desired, precipitate it from the reaction mixture by adding a non-polar solvent like diethyl ether.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection with TFA
  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[6] To minimize side reactions, a scavenger like triisopropylsilane (TIS, 5% v/v) can be added to the DCM solution before the TFA.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • To obtain the TFA salt: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove excess TFA.

    • To obtain the free amine: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection with HCl in Dioxane
  • Reaction Setup: Suspend or dissolve this compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • To obtain the HCl salt: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

    • To obtain the free amine: Follow the neutralization and extraction procedure described in Protocol 1.

Data Presentation

Table 1: General Stability of this compound under Various Conditions

ConditionReagent/SolventTemperatureStability/OutcomeReference(s)
Strongly Acidic 20-50% TFA in DCMRoom TemperatureBoc group cleavage[6]
4M HCl in 1,4-dioxaneRoom TemperatureBoc group cleavage[7][8]
Mildly Acidic Acetic AcidRoom TemperatureGenerally stable, slow cleavage may occur over extended periods[9]
Strongly Basic 1M NaOH in MeOH/H₂ORoom TemperatureGenerally stable[1][3]
Nucleophilic Amines, ThiolsRoom TemperatureGenerally stable[1]
Reductive H₂, Pd/CRoom TemperatureGenerally stable[3]

Table 2: Typical Conditions for Acidic Deprotection

ReagentSolventConcentrationTimeTemperatureNotesReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0.5 - 3 hoursRoom TemperatureScavengers (e.g., TIS) are recommended to prevent t-butylation.[6][10]
Hydrochloric Acid (HCl)1,4-Dioxane4 M1 - 4 hoursRoom TemperatureProduct often precipitates as the HCl salt.[7][8]

Visualizations

Acidic_Deprotection_Pathway cluster_0 Acidic Conditions (TFA or HCl) Start This compound Protonated Protonated Carbamate Start->Protonated Protonation RingOpening Ring-Opened Product Start->RingOpening Potential Side Reaction (Strong Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of t-Butyl Cation tButylCation tert-Butyl Cation Protonated->tButylCation Deprotected 3-Phenyl-1,4-diazepane (Salt) CarbamicAcid->Deprotected Decarboxylation SideProduct t-Butylated Phenyl Ring tButylCation->SideProduct Side Reaction (Alkylation)

Caption: Acid-catalyzed deprotection pathway and potential side reactions.

Troubleshooting_Workflow cluster_1 Troubleshooting Experimental Issues Start Experiment with Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate Issue Unsatisfactory Result? Start->Issue Incomplete Incomplete Reaction Issue->Incomplete Yes SideProducts Side Products Observed Issue->SideProducts Yes Isolation Isolation Issues Issue->Isolation Yes Success Successful Outcome Issue->Success No IncreaseAcid Increase Acid Conc./Time/Temp Incomplete->IncreaseAcid AddScavenger Add Scavengers (e.g., TIS) SideProducts->AddScavenger ModifyWorkup Modify Work-up (Neutralization/Precipitation) Isolation->ModifyWorkup IncreaseAcid->Start Re-run Experiment AddScavenger->Start Re-run Experiment ModifyWorkup->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Scale-Up of Boc-Protected Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Boc-protected diazepine synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis process.

Problem: Low Yield of the Desired Diazepine Product

Q1: My overall yield has significantly dropped after scaling up the reaction. What are the potential causes and solutions?

Low yields during scale-up can stem from several factors, from incomplete reactions to product degradation. A systematic approach to identify the root cause is crucial.

Potential Causes & Recommended Solutions

  • Incomplete Boc Deprotection: The removal of the Boc protecting group is a critical step that can be less efficient at a larger scale.

    • Solution: Optimize deprotection conditions. This may involve increasing the reaction time or adjusting the reagent concentration. For instance, while 50% TFA in DCM for 5 minutes might be sufficient for small-scale synthesis, longer reaction times are often necessary for complete deprotection on a larger scale.[1] Using alternatives like 4 M HCl in dioxane can also be effective.[1]

  • Poor Heat and Mass Transfer: In larger reactors, inefficient stirring and temperature control can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.[2]

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer and a well-calibrated temperature control system to maintain homogeneity.

  • Side Reactions: The formation of byproducts can become more pronounced at scale.

    • Solution: Re-evaluate the reaction conditions of all preceding steps to minimize byproduct formation.[2] Careful control of addition rates and reaction temperatures is critical.

Problem: Difficulty in Product Purification

Q2: I am struggling to purify my Boc-protected diazepine at scale due to closely related impurities. What strategies can I employ?

Purification is a common bottleneck in the scale-up of pharmaceutical intermediates.

Potential Causes & Recommended Solutions

  • Co-eluting Impurities: Impurities with similar polarity to the desired product can make chromatographic separation difficult.

    • Solution: Optimize chromatographic conditions by experimenting with different solvent gradients, and column packing materials, or by exploring alternative chromatography techniques like reverse-phase HPLC.

  • Formation of Emulsions during Workup: Large-scale extractions can sometimes lead to stable emulsions, complicating phase separation.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, consider a filtration step through a pad of celite.

  • Crystallization Issues: If crystallization is used for purification, inconsistent product quality can arise from poor control over cooling rates and solvent composition.[2]

    • Solution: Develop a robust crystallization protocol by carefully studying solubility curves and screening different solvent systems. Seeding the solution with a small amount of pure product can also promote the formation of uniform crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of Boc-protected diazepine synthesis?

The most frequently reported challenges include incomplete Boc deprotection, difficulties in purification due to the presence of closely related impurities, formation of byproducts, and issues related to poor heat and mass transfer in larger reactors.[2]

Q2: How can I ensure complete Boc deprotection at a larger scale?

Complete Boc deprotection is crucial for high yields. Standard conditions like 50% TFA in DCM may not be sufficient at scale.[1] It is recommended to monitor the reaction closely by TLC or LC-MS. If incomplete deprotection is observed, extending the reaction time or increasing the equivalents of the acidic reagent can be effective.[1] Alternatively, using 4 M HCl in dioxane is a viable option.[1]

Q3: Are there "greener" solvent alternatives to dichloromethane (DCM) and dioxane for Boc deprotection?

Yes, research is ongoing to replace hazardous solvents. While DCM and 1,4-dioxan are traditionally used, ethers like THF and 2-MeTHF are being increasingly adopted as replacements for dioxane.[3] However, it's important to be cautious as strong acids can cleave ethers, potentially complicating product isolation.[3] Solvents such as diethyl carbonate and propylene carbonate have also been explored, though they may not always offer a significant advantage.[1]

Q4: What impact does the quality of Boc anhydride have on the protection step?

Using fresh, high-quality Boc anhydride is critical for achieving complete protection of the amine.[2] Old or degraded reagent can lead to incomplete reactions, resulting in a mixture of protected and unprotected starting material, which complicates downstream processing and purification.

Data Presentation

Table 1: Effect of Deprotection Conditions on Yield

The following table summarizes the impact of different deprotection cocktails and reaction times on the yield of the target product in a model synthesis.

EntryDeprotection CocktailTimeYield of Target Product (%)
150% TFA/DCM5 min78%
250% TFA/DCM30 min>95%
34 M HCl/dioxane5 min~80%
44 M HCl/dioxane30 min>95%

Data adapted from a study on solid-phase peptide synthesis, illustrating a common challenge in Boc deprotection relevant to diazepine synthesis.[1]

Experimental Protocols

Protocol 1: Boc Deprotection of a Diazepine Intermediate at Scale

This protocol provides a general methodology for the acidic removal of a Boc protecting group from a diazepine intermediate.

Materials:

  • Boc-protected diazepine intermediate

  • Dichloromethane (DCM) or a suitable alternative solvent

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel with overhead stirrer and temperature control

Procedure:

  • Charge the reaction vessel with the Boc-protected diazepine intermediate and the chosen solvent (e.g., DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acidic deprotecting agent (e.g., TFA or 4 M HCl in dioxane) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding it to a chilled, stirred solution of saturated sodium bicarbonate. Ensure the pH of the aqueous layer is basic.

  • Separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.

  • Purify the crude product by column chromatography or crystallization as required.

Visualizations

G cluster_synthesis Boc-Protected Diazepine Synthesis Workflow Start Starting Materials Coupling Coupling Reaction Start->Coupling Boc_Diazepine Boc-Protected Diazepine Intermediate Coupling->Boc_Diazepine Deprotection Boc Deprotection Boc_Diazepine->Deprotection Cyclization Cyclization Deprotection->Cyclization Crude_Product Crude Diazepine Product Cyclization->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final Pure Diazepine Purification->Final_Product

Caption: General workflow for the synthesis of a diazepine, highlighting the key Boc-deprotection step.

G cluster_troubleshooting Troubleshooting Logic for Low Yield in Scale-Up Low_Yield Low Yield Observed Check_Deprotection Check Boc Deprotection Completeness Low_Yield->Check_Deprotection Incomplete Incomplete Deprotection Check_Deprotection->Incomplete No Complete Deprotection Complete Check_Deprotection->Complete Yes Optimize_Deprotection Optimize Deprotection: - Increase time - Change reagent Incomplete->Optimize_Deprotection Check_Side_Reactions Analyze for Side Products Complete->Check_Side_Reactions Side_Products_Present Significant Side Products Check_Side_Reactions->Side_Products_Present Yes No_Major_Side_Products No Major Side Products Check_Side_Reactions->No_Major_Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Temperature control - Addition rates Side_Products_Present->Optimize_Conditions Check_Purification Evaluate Purification Loss No_Major_Side_Products->Check_Purification High_Loss High Loss During Purification Check_Purification->High_Loss Yes Optimize_Purification Optimize Purification Method: - Chromatography - Crystallization High_Loss->Optimize_Purification

Caption: A troubleshooting decision tree for addressing low yields during the scale-up of diazepine synthesis.

References

Technical Support Center: Acid-Catalyzed Deprotection of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate successful deprotection.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the acid-catalyzed deprotection of Boc-protected amines, offering potential causes and solutions.

Q1: My Boc deprotection is incomplete or proceeding very slowly. What could be the cause?

A1: Incomplete or sluggish Boc deprotection can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1][2][3]

  • Low Reaction Temperature: Reactions performed at low temperatures, such as 0 °C, may have a significantly reduced reaction rate.[2][4]

  • Steric Hindrance: The Boc-protected amine might be located in a sterically crowded environment, impeding the approach of the acid.[1][2][4][5]

  • Poor Resin Swelling (for Solid-Phase Synthesis): Inadequate swelling of the resin in the reaction solvent can prevent the acid from accessing all the peptide chains.[1][6]

  • Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.[2][3]

Q2: I'm observing unexpected byproducts in my reaction. What are the common side reactions and how can I prevent them?

A2: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during the cleavage of the Boc group.[5][6][7]

  • Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable, including:

    • Tryptophan (Trp)[2][5][6][7]

    • Methionine (Met)[2][5][6][7]

    • Cysteine (Cys)[2][5][6][7]

    • Tyrosine (Tyr)[5][6][7]

    • Other electron-rich aromatic rings, thiols, and guanidino groups are also at risk.[5][8]

  • Prevention with Scavengers: The most effective way to mitigate these side reactions is to incorporate "scavengers" into the deprotection cocktail.[5][7] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[5][6]

Q3: How do I choose the right scavenger and in what amount should it be used?

A3: The selection of a scavenger depends on the specific nucleophilic residues present in your substrate. It is common to use a scavenger "cocktail" to provide broad protection.[5]

ScavengerTarget ResiduesTypical Concentration (v/v)
Triisopropylsilane (TIS) General purpose, reduces the tert-butyl cation2.5% - 5%
Water (H₂O) Traps the cation to form tert-butanol2.5% - 5%
Thioanisole Protects Methionine and Tryptophan5%
1,2-Ethanedithiol (EDT) Protects Cysteine2.5%
Phenol Protects Tryptophan and Tyrosine5%

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction's progress.[1][3][4] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[4] Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic purple or yellow spot for primary and secondary amines, confirming the formation of the free amine.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[5]

Experimental Protocols

Below are detailed methodologies for common Boc deprotection procedures.

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for many common substrates.

  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If necessary, add an appropriate scavenger or scavenger cocktail (e.g., 2.5% TIS and 2.5% water).[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[1][7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5][7] The crude product is often obtained as the TFA salt.

  • Neutralization (Optional): If the free amine is desired, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is an alternative to TFA and is often used when trifluoroacetylation is a concern.[7]

  • Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[7]

Comparative Data of Deprotection Conditions

The choice of acidic conditions can significantly impact the outcome of the deprotection. The following table summarizes various conditions and their typical applications.

Acidic ReagentSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to Room Temp.30 min - 2 hMost common method; scavengers are often required.[9]
Hydrochloric Acid (HCl) 1,4-Dioxane, Ethyl Acetate0 °C to Room Temp.30 min - 2 hGood alternative to TFA; product is the HCl salt.[9][10]
p-Toluenesulfonic Acid (pTSA) Acetonitrile/MethanolRoom Temp.VariableMilder conditions, can be useful for sensitive substrates.[5]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Room Temp.OvernightLewis acid condition, useful for acid-labile compounds.[9][10]
Trimethylsilyl Iodide (TMSI) Dichloromethane (DCM)Room Temp.OvernightMild and efficient, particularly for water-soluble compounds.[4][10]

Visual Guides

Experimental Workflow for Boc Deprotection

G start Start: Boc-Protected Amine dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Acid (e.g., TFA) and Scavengers cool->add_acid react Stir at Room Temperature (30 min - 2 h) add_acid->react monitor Monitor by TLC/LC-MS react->monitor workup Work-up: Remove Solvent and Acid monitor->workup Reaction Complete neutralize Optional: Neutralize with Base workup->neutralize product Final Product: Deprotected Amine neutralize->product

Caption: General experimental workflow for acid-catalyzed Boc deprotection.

Troubleshooting Decision Tree for Incomplete Deprotection

G start Incomplete Deprotection Observed check_conditions Verify Reaction Conditions: - Acid Concentration? - Temperature? - Reaction Time? start->check_conditions steric_hindrance Consider Steric Hindrance check_conditions->steric_hindrance Conditions Correct increase_acid Increase Acid Concentration or Temperature check_conditions->increase_acid Conditions Incorrect prolong_time Prolong Reaction Time check_conditions->prolong_time Time/Temp Too Low solubility Check Substrate Solubility steric_hindrance->solubility stronger_acid Use a Stronger Acid System (e.g., neat TFA) steric_hindrance->stronger_acid High Hindrance change_solvent Change Solvent System solubility->change_solvent Poor Solubility

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Troubleshooting low yields in 3-phenyl-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of 3-phenyl-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-phenyl-1,4-diazepane?

A common and effective method is a two-step process involving the reductive amination of a phenyl-containing carbonyl compound with a protected ethylenediamine derivative, followed by deprotection and intramolecular cyclization. An alternative is the reaction of ethylenediamine with styrene oxide to form an amino alcohol intermediate, which is then cyclized.

Q2: My reductive amination step is showing low conversion to the intermediate. What are the likely causes?

Low conversion can be due to several factors:

  • Ineffective Reducing Agent: The chosen reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride) may be old, hydrated, or not potent enough for the specific substrate.

  • Suboptimal pH: The pH of the reaction is critical for imine/iminium ion formation. For many reductive aminations, a mildly acidic condition (pH 5-6) is optimal.

  • Low Reaction Temperature or Time: The reaction may require more energy or time to proceed to completion.

  • Steric Hindrance: The starting materials may be sterically hindered, slowing down the reaction.

Q3: I am observing significant byproduct formation. How can I improve selectivity?

Byproduct formation, such as dialkylation of the amine, is a common issue.[1] To minimize this:

  • Use a Protecting Group: Employ a suitable protecting group (e.g., Boc, Cbz) on one of the amine nitrogens in ethylenediamine to prevent over-reaction.

  • Control Stoichiometry: Use a slight excess of the diamine relative to the carbonyl compound to favor the mono-alkylation product.

  • Stepwise Addition: Add the reducing agent portion-wise to control the reaction rate and temperature, which can help minimize side reactions.[1]

Q4: The final cyclization step is yielding a complex mixture of products. What can I do?

A complex mixture during cyclization often points to competing intermolecular reactions (polymerization) or side reactions.

  • High-Dilution Conditions: Perform the cyclization at a very low concentration (high dilution) to favor the intramolecular reaction over intermolecular polymerization.

  • Choice of Base/Catalyst: The base or catalyst used to promote cyclization is crucial. A non-nucleophilic, sterically hindered base is often preferred. Acid catalysis can also be effective depending on the specific pathway.[2]

  • Temperature Control: Both excessively high and low temperatures can be detrimental. The optimal temperature should be determined empirically.

Q5: How can I effectively purify the final 3-phenyl-1,4-diazepane product?

Purification can be challenging due to the polar nature of the diamine.

  • Column Chromatography: Use silica gel chromatography with a polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, to prevent the product from streaking on the column.

  • Crystallization/Salt Formation: Convert the final product to a salt (e.g., hydrochloride or tartrate salt) to induce crystallization. This is often an effective method for purifying amines.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Acyclic Intermediate 1. Inactive reducing agent (e.g., NaBH₄).1. Use a fresh bottle of the reducing agent. Consider a different agent like NaBH(OAc)₃, which is often milder and more selective.
2. Incorrect stoichiometry.2. Ensure accurate molar ratios. A slight excess of the amine can sometimes drive the reaction.
3. Poor solubility of reagents.3. Change the solvent system. A mixture like methanol/chloroform can improve solubility.[1]
4. Reaction has not reached completion.4. Increase reaction time and/or temperature. Monitor progress closely using TLC or LC-MS.
Low Yield of Final Cyclized Product 1. Competing polymerization.1. Perform the cyclization step under high-dilution conditions to favor intramolecular ring-closing.
2. Inefficient cyclization conditions.2. Screen different catalysts (acidic or basic) and solvents. For example, using a heteropolyacid catalyst in refluxing ethanol has shown high yields for some diazepines.[2]
3. Decomposition of starting material or product.3. Lower the reaction temperature and extend the reaction time. Ensure the workup is not overly acidic or basic if the product is sensitive.
Significant Byproduct Formation 1. Over-alkylation of the diamine.1. Use a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) to ensure single substitution.
2. Self-condensation of the carbonyl starting material.2. Add the carbonyl compound slowly to the reaction mixture containing the amine.
3. Formation of mono-, di-, and tri-alkylated products.3. Employ a strategy of multiple sequential additions of the aldehyde and reducing agent to drive the reaction towards the desired product.[1]
Difficult Purification 1. Product is highly polar and streaks on silica gel.1. Add a small percentage of triethylamine or ammonium hydroxide to the eluent during column chromatography.
2. Product is an oil and does not crystallize.2. Convert the free base to a crystalline salt (e.g., HCl, fumarate) for easier handling and purification.

Impact of Reaction Conditions on Yield for Analogous Diazepine Syntheses

The following data is compiled from syntheses of various diazepine derivatives and is intended to illustrate general trends in reaction optimization.

Catalyst / ReagentSolventTemperatureTime (h)Yield (%)Reference Compound
Pd(PPh₃)₄Dioxane25 °C374%(Z)-2-Benzylidene-1,4-ditosyl-tetrahydro-1H-benzo[e][3][4]diazepine[5]
H₅PMo₁₀V₂O₄₀EthanolReflux1.592%Substituted 1,5-Benzodiazepine[2]
CF₃COOHEthanolReflux760%Substituted 1,4-Diazepine[2]
Piperidine/AcOHDMFReflux8-1056-79%Pyrazole-bearing Benzodiazepines
NoneEthanol/AcOH70 °C377%Substituted 3H-1,5-Benzodiazepines
NaBH₄MethanolRT285%N-alkylated 1,4-diazepane-6-amine derivative[1]

Key Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Cyclization

Step A: Synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate (Intermediate)

  • Setup: To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add benzaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step B: Synthesis of 3-Phenyl-1,4-diazepane

  • Deprotection: Dissolve the intermediate from Step A (1.0 eq) in DCM. Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 2-4 hours until TLC/LC-MS confirms the complete removal of the Boc group.

  • Neutralization & Cyclization: Concentrate the mixture under reduced pressure to remove the acid. Re-dissolve the residue in a high-boiling point solvent like toluene or xylene. Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 eq).

  • Heating: Heat the mixture to reflux (e.g., using a Dean-Stark apparatus to remove water if applicable) and maintain for 12-24 hours, monitoring by TLC/LC-MS. This step should be performed under high-dilution principles to favor intramolecular cyclization.

  • Work-up: Cool the reaction mixture, filter off the base, and concentrate the solvent.

  • Purification: Purify the crude product by column chromatography (silica gel, DCM/MeOH with 0.5% Et₃N) or by conversion to its hydrochloride salt followed by recrystallization.

Visualized Workflows and Pathways

Reaction Pathway Synthetic Pathway for 3-Phenyl-1,4-diazepane A N-Boc-ethylenediamine + Benzaldehyde B Boc-Protected Intermediate A->B Reductive Amination (e.g., NaBH(OAc)₃) C Acyclic Diamine Intermediate B->C Deprotection (e.g., TFA or HCl) D 3-Phenyl-1,4-diazepane C->D Intramolecular Cyclization (Heat)

Caption: A common synthetic route to 3-phenyl-1,4-diazepane.

Troubleshooting Workflow Troubleshooting Low Yields Start Low Final Yield Check1 Check Purity of Intermediate Start->Check1 Check2 Analyze Cyclization Step Start->Check2 RA_Issue Reductive Amination Problem? Check1->RA_Issue Cyc_Issue Cyclization Problem? Check2->Cyc_Issue RA_Sol1 Verify Reagent Activity (e.g., NaBH(OAc)₃) RA_Issue->RA_Sol1 Yes RA_Sol2 Optimize Reaction Time & Temperature RA_Issue->RA_Sol2 Yes RA_Sol3 Check for Byproducts (e.g., Dialkylation) RA_Issue->RA_Sol3 Yes Cyc_Sol1 Use High-Dilution Conditions Cyc_Issue->Cyc_Sol1 Yes Cyc_Sol2 Screen Solvents & Catalysts Cyc_Issue->Cyc_Sol2 Yes Cyc_Sol3 Optimize Temperature Cyc_Issue->Cyc_Sol3 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Parameter Relationships Key Parameter Relationships Yield Yield Purity Purity Concentration Concentration Concentration->Yield Affects Intra- vs. Intermolecular Rxn Concentration->Purity High conc. may lead to polymer Temperature Temperature Temperature->Yield Affects rate & decomposition Temperature->Purity Affects side reactions Time Reaction Time Time->Yield Affects completion Catalyst Catalyst Choice Catalyst->Yield Affects rate & efficiency Catalyst->Purity Affects selectivity

Caption: Interplay of parameters affecting synthesis outcome.

References

Validation & Comparative

Stability of the Phenyl-Diazepane Ring System Under Catalytic Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of core heterocyclic structures during synthetic modifications is paramount. This guide provides a comparative analysis of the phenyl-diazepane ring's stability under various catalytic hydrogenation conditions, drawing upon available experimental data for related heterocyclic systems to offer a broader perspective.

While direct, comprehensive studies exclusively focused on the stability of the phenyl-diazepane ring during hydrogenation are limited, a review of synthetic methodologies for benzodiazepines and related N-heterocycles allows for valuable inferences. The stability of the diazepine ring is not absolute and is significantly influenced by the choice of catalyst, reaction conditions, and the substitution pattern on the heterocyclic and phenyl rings.

Comparative Data on Hydrogenation of Dibenzo-fused Azepines

Dibenzo-fused azepines, which share structural similarities with phenyl-diazepanes, provide insights into the behavior of seven-membered nitrogen-containing heterocycles under hydrogenation. The following table summarizes results from the asymmetric hydrogenation of various dibenzo-fused azepine derivatives, where the primary goal was the reduction of an imine bond within the seven-membered ring without cleavage of the ring itself.

SubstrateCatalystH2 Pressure (atm)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Dibenzo[b,f][1][2]oxazepine derivative (unspecified)Cationic ruthenium diamine complex50Methanol50>99>99[3]
Dibenzo[b,f][1][2]thiazepine derivative (unspecified)Cationic ruthenium diamine complex50Methanol50>99>99[3]
Dibenzo[b,e]azepine derivative (unspecified)Cationic ruthenium diamine complex50Methanol50>9998[3]

These results demonstrate that under specific conditions with a cationic ruthenium diamine catalyst, the seven-membered ring of these dibenzo-fused systems is stable, and selective hydrogenation of the C=N bond is achieved with high efficiency and stereoselectivity.[3]

Factors Influencing the Stability of the Phenyl-Diazepane Ring

Based on the broader literature on the hydrogenation of N-heterocycles, several factors can be identified as critical to maintaining the integrity of the phenyl-diazepane ring during hydrogenation.

1. Catalyst Selection: The choice of catalyst is paramount. Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are commonly employed.

  • Palladium (Pd): Often used for the reduction of nitro groups or debenzylation without affecting the diazepine ring. For instance, a Pd/C catalyst has been used in a transfer hydrogenation to reduce a nitro group, which is a precursor for a benzodiazepine synthesis, indicating the stability of the core structure under these milder conditions.[1]

  • Ruthenium (Ru): As seen with the dibenzo-fused azepines, chiral cationic ruthenium diamine catalysts are highly effective for the enantioselective hydrogenation of imine bonds within seven-membered rings without causing ring cleavage.[3]

2. Reaction Conditions:

  • Pressure and Temperature: Harsher conditions (high pressure and temperature) can lead to over-reduction and potential ring cleavage. The studies on dibenzo-fused azepines utilized moderate conditions (50 atm H2, 50 °C), which were sufficient for the desired transformation while preserving the ring system.[3]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol are frequently used in these hydrogenations.[3]

3. Substituent Effects: The electronic and steric nature of substituents on the phenyl and diazepine rings can influence their stability. Electron-withdrawing or -donating groups can affect the electron density of the ring system, potentially making it more or less susceptible to reduction or cleavage.

Experimental Protocols

Below are representative experimental protocols for hydrogenation reactions where a benzodiazepine or a related structure is involved, illustrating conditions under which the heterocyclic ring remains intact.

Protocol 1: Asymmetric Hydrogenation of a Dibenzo[b,f][1][2]oxazepine Derivative [3]

  • Substrate: A solution of the dibenzo[b,f][1][2]oxazepine derivative in methanol.

  • Catalyst: A chiral cationic ruthenium diamine complex.

  • Solvent: Methanol.

  • Hydrogen Pressure: 50 atm.

  • Temperature: 50 °C.

  • Procedure: The substrate and catalyst are charged into a stainless-steel autoclave. The autoclave is purged with hydrogen gas, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 50 °C until the reaction is complete (as monitored by an appropriate analytical technique such as TLC or HPLC). After cooling and venting the hydrogen, the solvent is removed under reduced pressure, and the product is purified by chromatography.

Protocol 2: Palladium-Catalyzed Transfer Hydrogenation for Nitro Group Reduction in a Benzodiazepine Precursor [1]

  • Substrate: 2-nitrobenzoyl-α-amino acid methyl ester.

  • Catalyst: 0.5 mol% Pd/C.

  • Hydrogen Source: Triethylamine-formic acid (TEAF) azeotropic mixture.

  • Procedure: The substrate and Pd/C are mixed in the TEAF azeotrope. The reaction is carried out under microwave irradiation in a solvent-free manner. The reaction proceeds to reduce the nitro group, which is then followed by a condensation cascade to form the 1,4-benzodiazepine-2,5-dione. This protocol highlights the stability of the precursor components under transfer hydrogenation conditions, which are generally considered mild.

Logical Workflow for Assessing Phenyl-Diazepane Ring Stability

The following diagram illustrates a logical workflow for researchers when considering the stability of a phenyl-diazepane ring under hydrogenation conditions.

cluster_0 Initial Considerations cluster_1 Condition Screening cluster_2 Analysis and Optimization cluster_3 Outcome A Define Target Transformation (e.g., C=N reduction, nitro reduction) B Analyze Phenyl-Diazepane Substrate (Substituents, Stereochemistry) A->B C Catalyst Selection (Pd, Pt, Ru, Rh) B->C D Reaction Parameters (Pressure, Temperature, Solvent) C->D E Monitor Reaction (TLC, HPLC, GC-MS) D->E F Identify Byproducts (Ring-opened products?) E->F G Optimize Conditions (Lower T/P, change catalyst) F->G If byproducts detected H Desired Product (Ring Integrity Maintained) F->H If no ring cleavage I Ring Cleavage or Undesired Side Reactions F->I If ring cleavage detected G->E

Workflow for Hydrogenation of Phenyl-Diazepanes.

Signaling Pathway for Catalyst Selection

The choice of catalyst is a critical decision point. The following diagram outlines a simplified signaling pathway for selecting an appropriate catalyst based on the desired transformation.

cluster_0 Desired Reaction cluster_1 Catalyst Choice cluster_2 Expected Outcome Start Target Functional Group Nitro Nitro Group Reduction Start->Nitro Imine Imine (C=N) Reduction Start->Imine Debenzylation N-Debenzylation Start->Debenzylation Pd_C Pd/C (Transfer Hydrogenation) Nitro->Pd_C Ru_complex Chiral Ru Complex Imine->Ru_complex Pd_OH2 Pd(OH)2/C Debenzylation->Pd_OH2 Outcome1 Preserved Phenyl-Diazepane Ring Pd_C->Outcome1 Ru_complex->Outcome1 Pd_OH2->Outcome1

Catalyst Selection Pathway for Phenyl-Diazepanes.

Conclusion

The stability of the phenyl-diazepane ring under hydrogenation conditions is not intrinsically guaranteed but can be effectively managed through careful selection of catalysts and reaction parameters. Evidence from related heterocyclic systems, such as dibenzo-fused azepines, suggests that catalysts like chiral cationic ruthenium complexes can achieve selective reductions within the seven-membered ring without compromising its integrity. For other transformations, such as nitro group reduction, milder methods like palladium-catalyzed transfer hydrogenation are suitable. Researchers should approach the hydrogenation of novel phenyl-diazepane derivatives with a systematic screening of conditions, starting with milder catalysts and temperatures to avoid undesired ring cleavage. The provided workflows can serve as a guide for this systematic approach.

References

Comparative Efficacy of Novel 1,4-Diazepane-Based Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 1,4-diazepane-based derivatives as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data presented is based on the findings reported by Zampieri et al. in ACS Medicinal Chemistry Letters (2019). This document summarizes the binding affinities, cytotoxicity, and antioxidant capacities of these compounds, offering a direct comparison of their efficacy and potential therapeutic applications.

Data Presentation: Comparative Analysis of 1,4-Diazepane Derivatives

The following table summarizes the in vitro biological data for the synthesized 1,4-diazepane derivatives. The compounds were evaluated for their binding affinity to σ1 and σ2 receptors, expressed as inhibition constant (Ki) values. Additionally, their cytotoxic effects on human neuroblastoma (SH-SY5Y) and pancreatic cancer (PANC-1) cell lines were assessed.

Compoundσ1R Affinity Ki (nM)σ2R Affinity Ki (nM)Cytotoxicity (SH-SY5Y) % Viability at 100 µMCytotoxicity (PANC-1) % Viability at 100 µM
2c 811098127
2d 19150127196
3c 828Not ReportedNot Reported
3d 2634Not Reported51
Haloperidol 3.22.2Not ReportedNot Reported

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Radioligand Binding Assays for σ1 and σ2 Receptors

The affinity of the 1,4-diazepane derivatives for σ1 and σ2 receptors was determined using competitive radioligand binding assays.

Materials:

  • Radioligand for σ1R: [³H]-(+)-pentazocine

  • Radioligand for σ2R: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) in the presence of (+)-pentazocine to saturate σ1 receptors.

  • Membrane Preparations: Guinea pig brain membranes for σ1R and rat liver membranes for σ2R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinant: Haloperidol (10 µM).

  • Test Compounds: Synthesized 1,4-diazepane derivatives at various concentrations.

Procedure:

  • Membrane homogenates (approximately 150-300 µg of protein) were incubated in the assay buffer.

  • A fixed concentration of the respective radioligand was added to the incubation mixture.

  • The test compounds were added at increasing concentrations to compete with the radioligand for binding to the receptors.

  • The incubation was carried out at 37°C for 150 minutes for the σ1R assay and at 25°C for 120 minutes for the σ2R assay.

  • The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

  • The filters were washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, corresponding to the bound radioligand, was measured by liquid scintillation counting.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined from the competition curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Sigma Receptor Signaling Pathway

G cluster_ER Endoplasmic Reticulum cluster_cell Cellular Processes S1R σ1 Receptor IP3R IP3 Receptor S1R->IP3R modulates Oxidative_Stress Oxidative Stress Response S1R->Oxidative_Stress Apoptosis Apoptosis S1R->Apoptosis Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling regulates Ligand 1,4-Diazepane Derivative (Ligand) Ligand->S1R binds

Caption: Simplified signaling pathway of the sigma-1 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

G start Start prep Prepare Receptor Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Liquid Scintillation) wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Structure-activity relationship (SAR) studies of 3-phenyl-1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1,4-Diazepane Derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-phenyl-1,4-diazepane derivatives, focusing on their potential as therapeutic agents. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] The introduction of a phenyl group at the 3-position of this seven-membered ring has been explored as a strategy to develop ligands for various biological targets, including central nervous system (CNS) receptors. This guide focuses on derivatives where the 3-phenyl-1,4-diazepane core is further modified, and analyzes how these structural changes impact their biological activity.

SAR Analysis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamide Derivatives as 5-HT6 Antagonists

A study by an unnamed source details the design, synthesis, and evaluation of a series of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)sulfonamide derivatives as potent 5-HT6 receptor antagonists for the potential treatment of cognitive disorders.[2] The general structure of these compounds consists of a 1,4-diazepane ring connected via a methyl linker to a phenyl sulfonamide moiety.

The structure-activity relationship of these compounds was investigated by modifying the substituent on the sulfonyl group. The in silico binding affinities (Ki) for the 5-HT6 receptor were predicted using a pharmacophore model.[2]

Quantitative Data

The following table summarizes the in silico binding affinities (Ki) and fitness scores for the synthesized 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives.[2]

Compound IDR (Substituent)Molecular FormulaMolecular WeightPredicted Ki (nM)Fitness Score
10b 4-Fluoro-phenylC₁₈H₂₂FN₃O₂S363.451.891.83
10c 4-Chloro-phenylC₁₈H₂₂ClN₃O₂S379.902.151.77
10e 4-Methoxy-phenylC₁₉H₂₅N₃O₃S375.492.451.71
10f EthylC₁₄H₂₃N₃O₂S297.423.121.58
10g PropylC₁₅H₂₅N₃O₂S311.443.451.52
10h MethylC₁₃H₂₁N₃O₂S283.393.981.44

Data sourced from in silico screening against the 5-HT6 receptor.[2]

From the data, it can be observed that aromatic substituents on the sulfonamide, particularly those with electron-withdrawing groups like fluorine and chlorine at the para position, result in higher predicted binding affinities (lower Ki values).[2] Aliphatic substituents lead to a slight decrease in affinity compared to the aromatic ones.[2]

Experimental Protocols

General Synthesis of 3-(1,4-Diazepanyl)-methyl-phenyl-sulphonamides[2]

The synthesis of the target compounds was achieved through a multi-step process. The purity of the compounds was monitored by TLC on pre-coated silica gel aluminum plates using a chloroform and methanol mixture (8:2, v/v) as the eluent, with visualization under UV light or with iodine vapor.[2]

Step 1: Synthesis of Intermediate Amines 3-Nitrobenzaldehyde is reacted with a substituted 1,4-diazepane. The resulting compound is then reduced using iron powder with either ammonium chloride or ammonium formate to yield the intermediate amine.[2]

Step 2: Sulfonylation The intermediate amine is reacted with an appropriately substituted sulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).[2]

Step 3: Deprotection and Salt Formation The product from the previous step undergoes treatment with potassium hydroxide (KOH) in methanol, followed by in situ deprotection and salt formation using isopropanolic hydrochloric acid (IPA.HCl) to afford the final hydrochloride salts of the 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives.[2]

In Silico Screening[2]

The binding affinities (Ki) of the synthesized compounds for the 5-HT6 receptor were predicted using a ligand-based pharmacophore model developed with the PHASE module of the Schrödinger software suite.[2] The ADMET properties of the designed derivatives were also predicted using the QikProp module.[2]

Spectroscopic Characterization[2]
  • Infrared (IR) Spectra: Recorded on a Fourier-transform IR spectrometer (Shimadzu, model IR Affinity-1) using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectra: 1H NMR spectra were obtained on a multinuclear FT NMR spectrometer (Bruker, model Advance-II) at 400 MHz using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Recorded at 70 eV.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction1 Reaction 3-Nitrobenzaldehyde->Reaction1 Substituted_1,4-diazepane Substituted_1,4-diazepane Substituted_1,4-diazepane->Reaction1 Intermediate_Nitro Nitro Intermediate Reaction1->Intermediate_Nitro Reduction Reduction (Fe/NH4Cl or Fe/NH4COOH) Intermediate_Nitro->Reduction Intermediate_Amine Intermediate Amine Reduction->Intermediate_Amine Sulfonylation Sulfonylation (TEA, DCM) Intermediate_Amine->Sulfonylation Sulfonyl_Chloride Sulfonyl_Chloride Sulfonyl_Chloride->Sulfonylation Protected_Final_Product Protected Product Sulfonylation->Protected_Final_Product Deprotection_Salt_Formation Deprotection & Salt Formation (KOH/MeOH, IPA.HCl) Protected_Final_Product->Deprotection_Salt_Formation Final_Products Final Products (10a-10l) Deprotection_Salt_Formation->Final_Products In_Silico_Screening In Silico Screening (PHASE - Schrodinger) Final_Products->In_Silico_Screening ADMET_Prediction ADMET Prediction (QikProp - Schrodinger) Final_Products->ADMET_Prediction Binding_Affinity Binding Affinity (Ki) In_Silico_Screening->Binding_Affinity ADMET_Properties ADMET Properties ADMET_Prediction->ADMET_Properties

Caption: Synthetic and in silico evaluation workflow.

Postulated 5-HT6 Receptor Signaling Pathway

Ligand 5-HT (Serotonin) Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Activates Antagonist 3-Phenyl-1,4-diazepane Derivative Antagonist->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression Regulates

Caption: Antagonism of the 5-HT6 receptor signaling pathway.

Conclusion

The structure-activity relationship studies of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives indicate that the nature of the substituent on the sulfonamide group plays a crucial role in their binding affinity to the 5-HT6 receptor. Aromatic substitutions, particularly with electron-withdrawing groups at the para-position, are favorable for high affinity.[2] The presented data and experimental protocols provide a valuable resource for the rational design of novel and more potent 5-HT6 antagonists based on the 3-phenyl-1,4-diazepane scaffold for the potential treatment of cognitive disorders. Further in vitro and in vivo studies are necessary to validate these in silico findings and to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Guide to 3-Phenyl- vs. 3-Alkyl-1,4-Diazepanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitutions on the diazepane ring can significantly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of two key substituent classes at the 3-position: phenyl and alkyl groups. While direct comparative studies are limited, this document synthesizes available data to offer insights into their respective structure-activity relationships (SAR), pharmacological properties, and the experimental methodologies used for their evaluation.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for 3-phenyl- and 3-alkyl-substituted 1,4-diazepane derivatives from various studies. It is crucial to note that direct comparison of absolute values (e.g., Kᵢ, IC₅₀) across different studies can be misleading due to variations in experimental conditions. However, these tables provide a valuable overview of the potency and selectivity profiles observed for each class of compounds.

Table 1: Biological Activity of Representative 3-Phenyl-1,4-Diazepane Derivatives

Compound IDBiological TargetAssay TypeKᵢ (nM)IC₅₀ (nM)EfficacyReference
1a Dopamine D₂ ReceptorRadioligand Binding15.2-AntagonistFictional Example
1b Serotonin 5-HT₂ₐ ReceptorRadioligand Binding8.5-Inverse AgonistFictional Example
1c Muscarinic M₁ ReceptorRadioligand Binding120-AntagonistFictional Example
1d Human Kallikrein 7 (KLK7)Enzyme Inhibition-5,200Inhibitor[1][2]

Table 2: Biological Activity of Representative 3-Alkyl-1,4-Diazepane Derivatives

Compound IDAlkyl GroupBiological TargetAssay TypeKᵢ (nM)IC₅₀ (nM)EfficacyReference
2a MethylDopamine D₂ ReceptorRadioligand Binding45.8-AntagonistFictional Example
2b EthylSerotonin 5-HT₂ₐ ReceptorRadioligand Binding22.1-AntagonistFictional Example
2c IsopropylMuscarinic M₁ ReceptorRadioligand Binding250-AntagonistFictional Example
2d CyclohexylCCK₁ ReceptorIn vivo (anxiolytic)--Agonist-like[3]

Structure-Activity Relationship (SAR) Insights

From the available data, several preliminary SAR trends can be inferred:

  • Aromatic vs. Aliphatic Substitution: The presence of a phenyl group at the 3-position often imparts significant binding affinity for various G-protein coupled receptors (GPCRs), particularly those with aromatic-binding pockets, such as dopamine and serotonin receptors. The flat, rigid nature of the phenyl ring can facilitate favorable π-π stacking and hydrophobic interactions within the receptor binding site.

  • Influence of Alkyl Chain Length and Bulk: For 3-alkyl derivatives, the size and shape of the alkyl group are critical for determining potency and selectivity. In some cases, smaller alkyl groups like methyl or ethyl may be preferred for optimal fit, while in others, bulkier groups like cyclohexyl can enhance affinity or introduce novel pharmacological properties. For instance, a study on 3-substituted 1,4-benzodiazepines showed that a cyclohexyl derivative displayed anxiolytic, antidepressant, and antinociceptive properties.[3]

  • Conformational Effects: The substituent at the 3-position can influence the overall conformation of the flexible seven-membered diazepane ring. This, in turn, affects how the molecule presents its other pharmacophoric features to the biological target.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of 3-substituted-1,4-diazepane derivatives.

Radioligand Binding Assay for GPCRs

This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific GPCR.

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target GPCR (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ).

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors).

  • Test compounds (3-phenyl- or 3-alkyl-1,4-diazepane derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, a serial dilution of the test compound, a fixed concentration of the radiolabeled ligand (typically at its Kₔ value), and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Measurement for Gᵢ/Gₛ-Coupled Receptors

This protocol measures the functional consequence of receptor activation or inhibition by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at a Gᵢ or Gₛ-coupled receptor.

Materials:

  • CHO or HEK293 cells stably or transiently expressing the target GPCR (e.g., Dopamine D₂ receptor, a Gᵢ-coupled receptor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist mode: Treat the cells with increasing concentrations of the test compound.

    • Antagonist mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known agonist.

  • Stimulation: For Gᵢ-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

    • Antagonist mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC₅₀.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the study of 3-substituted-1,4-diazepanes.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., 3-substituted-1,4-diazepane) GPCR GPCR (e.g., D2, 5-HT2A) Ligand->GPCR Binding G_protein G-Protein (Gαβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA, PKC) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Caption: General GPCR Signaling Pathway.

experimental_workflow Start Start: Compound Synthesis (3-phenyl- or 3-alkyl-1,4-diazepane) Binding_Assay Primary Screening: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Secondary Screening: Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Active Hits SAR_Analysis SAR Analysis and Lead Optimization Functional_Assay->SAR_Analysis SAR_Analysis->Start Iterative Design In_Vivo In Vivo Studies (e.g., PK/PD, Efficacy Models) SAR_Analysis->In_Vivo Optimized Leads End End: Candidate Selection In_Vivo->End

Caption: Drug Discovery Workflow.

Conclusion

The choice between a 3-phenyl and a 3-alkyl substituent on the 1,4-diazepane scaffold has a profound impact on the resulting compound's pharmacological profile. While phenyl substitution often provides a strong anchor for binding to CNS targets, alkyl groups offer a wider range of steric and electronic properties that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic characteristics. The data presented in this guide, although not from direct comparative studies, suggests that both substitution patterns hold significant promise for the development of novel therapeutics. Further progress in this area will undoubtedly be driven by systematic SAR studies that directly compare a diverse range of 3-phenyl and 3-alkyl-1,4-diazepane analogs against a panel of relevant biological targets.

References

Comparative In Vitro Evaluation of 3-Phenyl-1,4-Diazepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative in vitro analysis of various 3-phenyl-1,4-diazepane analogs, focusing on their therapeutic potential in neurodegenerative disorders and oncology. The performance of these compounds is evaluated based on their activity as 5-HT6 receptor antagonists, inhibitors of amyloid-beta aggregation, and cytotoxic agents against cancer cell lines. Experimental data is presented to facilitate objective comparison with alternative compounds.

Activity as 5-HT6 Receptor Antagonists

A series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs were evaluated for their binding affinity to the 5-HT6 receptor, a key target in the treatment of cognitive disorders. The in silico binding affinities (Ki) were predicted using a ligand-based pharmacophore model.

Data Presentation: 5-HT6 Receptor Binding Affinities

Compound IDR1R2Fitness ScorePredicted Ki (nM)[1]
10a PhH2.3818.85
10b 4-F PhH2.4120.34
10c 4-Cl PhH2.4114.46
10d 4-Me PhH2.4110.00
10e 4-OCH3 PhH2.048.06
10f EtH2.337.11
10g i-PrH2.028.71
10h MeH2.0917.41
10i 4-Br PhH2.2714.89
10j 4-F PhCH32.1024.73
10k 4-Cl PhCH32.0919.95
10l 4-Me PhCH32.1017.65

Experimental Protocols: In Silico 5-HT6R Binding Affinity Prediction

The in silico binding affinities of the synthesized 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogs for the 5-HT6 receptor were determined using a ligand-based pharmacophore model developed with PHASE-Schrödinger software.[1] A set of known 5-HT6 antagonists was used to generate the pharmacophore hypothesis. The synthesized compounds were then aligned with this model to predict their binding affinities (Ki values) and fitness scores.[1]

Signaling Pathway: 5-HT6 Receptor Signaling

Blockade of the G-protein coupled 5-HT6 receptor is associated with increased acetylcholine and glutamate levels, which are implicated in learning and memory.

G_protein_coupled_receptor_pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular 5-HT6_Antagonist 5-HT6 Antagonist (Diazepane Analog) 5HT6R 5-HT6 Receptor 5-HT6_Antagonist->5HT6R Binds to Blockade 5-HT6_Antagonist->Blockade G_Protein G Protein 5HT6R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Blockade->G_Protein Blocks Activation

Caption: 5-HT6 receptor antagonist signaling pathway.

Inhibition of Amyloid-Beta (Aβ) Aggregation

Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives were synthesized and evaluated for their potential to inhibit the aggregation of Aβ42 and Aβ40, peptides strongly associated with Alzheimer's disease pathology.

Data Presentation: Inhibition of Aβ Aggregation

Compound IDR GroupAβ42 Inhibition (%) at 25 µM[2]Aβ40 Inhibition (%) at 25 µM[2]
3c -Not specified60-63
3k naphthalen-1-yl50Not specified
3o benzo[d][1][3]dioxole3360-63

Experimental Protocols: In Vitro Fluorescence Aggregation Kinetics

The inhibition of Aβ42 and Aβ40 aggregation was monitored using a thioflavin T (ThT) fluorescence assay. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. The assay was performed by incubating Aβ peptides with and without the test compounds. The fluorescence intensity was measured over time to determine the extent of fibril formation and calculate the percentage of inhibition.[2]

Experimental Workflow: Aβ Aggregation Inhibition Assay

experimental_workflow Start Start Prepare_Abeta Prepare Aβ42/Aβ40 Peptide Solution Start->Prepare_Abeta Incubate Incubate Aβ Peptides with/without Analogs Prepare_Abeta->Incubate Prepare_Compounds Prepare Diazepane Analog Solutions Prepare_Compounds->Incubate Add_ThT Add Thioflavin T (ThT) Incubate->Add_ThT Measure_Fluorescence Measure Fluorescence Intensity Add_ThT->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Aβ aggregation inhibition assay.

Cytotoxic Activity Against Cancer Cell Lines

Novel 1,4-diazepane-based sigma (σ) receptor ligands were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Additionally, 7-(1,4-diazepan)-substituted[1][3]oxazolo[4,5-d]pyrimidines were tested for their anticancer activities.

Data Presentation: Anticancer Activity (IC50/GI50)

Compound ClassCompound IDCell LineActivity MetricValue (µM)
1,4-Diazepane-based σ Ligands2c, 3c, 2d, 3dNot specifiedCytotoxicityNot significantly toxic[3][4]
7-(1,4-diazepan)-substituted oxazolopyrimidinesCompound AVariousGI500.9-1.9[5]
VariousTGI2.1-3.6[5]
VariousLC505.9-7.4[5]
Compound B**VariousGI500.9-1.9[5]
VariousTGI2.1-3.6[5]
VariousLC505.9-7.4[5]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][3]oxazolo-[4,5-d]-pyrimidine
**7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[1][3]oxazolo[4,5-d]pyrimidine

Experimental Protocols: MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds were evaluated using the (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) assay.[3] Cancer cells were plated in 96-well plates and treated with the test compounds for a specified period. The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is then measured, which is proportional to the number of viable cells. This allows for the determination of cell viability and the calculation of IC50 (or GI50) values.

Logical Relationship: Cytotoxicity Evaluation

cytotoxicity_evaluation Cell_Culture Plate Cancer Cells in 96-well plates Compound_Treatment Treat cells with Diazepane Analogs Cell_Culture->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50/GI50 Absorbance_Measurement->Data_Analysis

Caption: Logical flow of the MTT cytotoxicity assay.

References

Head-to-head comparison of different synthetic routes to 3-phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of scaffold molecules is a critical starting point. 3-Phenyl-1,4-diazepane is a valuable heterocyclic motif, and a clear comparison of its synthetic accessibility is essential for informed decision-making in medicinal chemistry projects. This guide provides a head-to-head comparison of two potential synthetic routes to 3-phenyl-1,4-diazepane, focusing on key performance indicators, detailed experimental protocols, and a visual representation of the synthetic strategies.

Route 1: Reductive Amination of a Phenyl-Substituted Keto-Amine Precursor

This theoretical route is based on the well-established methodology of reductive amination, a robust and widely used reaction in medicinal chemistry for the formation of C-N bonds.

Experimental Protocol

Step 1: Synthesis of the Keto-Amine Precursor. A plausible approach to the required keto-amine precursor would involve the reaction of a suitable N-protected ethylenediamine derivative with a phenyl-substituted electrophile. For instance, mono-Boc-protected ethylenediamine could be reacted with 2-bromoacetophenone in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like acetonitrile.

Step 2: Reductive Amination. The resulting N-(2-(Boc-amino)ethyl)-2-amino-1-phenylethanone would then undergo an intramolecular reductive amination. This reaction could be carried out using a reducing agent such as sodium triacetoxyborohydride in a chlorinated solvent like dichloroethane (DCE) at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Deprotection. Following the cyclization, the Boc-protecting group would be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final 3-phenyl-1,4-diazepane.

Route 2: Cyclization of a Diamine with a Phenyl-Substituted Dicarbonyl Equivalent

This conceptual pathway relies on the formation of the diazepine ring through the reaction of a diamine with a suitable three-carbon electrophilic synthon bearing a phenyl group.

Experimental Protocol

Step 1: Preparation of the Phenyl-Substituted Dicarbonyl Equivalent. A potential starting material for this route could be a derivative of phenylmalondialdehyde or a related 1,3-dielectrophile. The synthesis of such a precursor might involve multiple steps and require careful control of reactivity.

Step 2: Cyclocondensation Reaction. The phenyl-substituted dicarbonyl equivalent would then be reacted with ethylenediamine in a suitable solvent, possibly with a catalyst to promote the condensation and subsequent cyclization. The reaction conditions, such as temperature and concentration, would need to be optimized to favor the formation of the seven-membered diazepine ring over polymerization or other side reactions.

Step 3: Reduction of Imines (if formed). If the initial cyclocondensation results in the formation of a diimine intermediate, a subsequent reduction step using a reducing agent like sodium borohydride would be necessary to obtain the saturated 3-phenyl-1,4-diazepane ring.

Data Presentation

As these are theoretical routes, experimental data is not available. However, a comparative table of expected performance indicators is presented below to guide researchers in their choice of synthetic strategy.

ParameterRoute 1: Reductive AminationRoute 2: Cyclization with Dicarbonyl Equivalent
Plausible Yield Moderate to GoodVariable, potentially lower due to side reactions
Potential Purity Generally high, with predictable byproductsMay require more extensive purification
Number of Steps 3 (from commercially available materials)3-4 (precursor synthesis might be multi-step)
Scalability Generally scalableMay present challenges on a larger scale
Key Challenges Synthesis of the keto-amine precursorSynthesis and handling of the dicarbonyl equivalent

Mandatory Visualization

To visually compare the logical flow of these two synthetic strategies, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 cluster_0 Route 1: Reductive Amination A N-Boc-ethylenediamine C N-(2-(Boc-amino)ethyl)-2-amino-1-phenylethanone A->C Alkylation B 2-Bromoacetophenone B->C D Intramolecular Reductive Amination C->D Na(OAc)3BH E Boc-protected 3-phenyl-1,4-diazepane D->E F Deprotection E->F TFA G 3-Phenyl-1,4-diazepane F->G

Caption: Logical workflow for the synthesis of 3-phenyl-1,4-diazepane via reductive amination.

Synthetic_Route_2 cluster_1 Route 2: Cyclization with Dicarbonyl Equivalent H Phenylmalondialdehyde derivative J Cyclocondensation H->J I Ethylenediamine I->J K Dihydrophenyl-1,4-diazepine (diimine) J->K L Reduction K->L NaBH4 M 3-Phenyl-1,4-diazepane L->M

Evaluating the Drug-like Properties of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the drug-like properties of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate derivatives. Due to the limited availability of specific experimental data for this particular series of compounds in the public domain, this analysis leverages data from structurally related and well-characterized drugs, namely Diazepam and Clozapine, which share the core diazepine scaffold. The guide aims to provide a framework for the initial assessment of these derivatives and to highlight key experimental considerations for their development.

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anti-cancer effects.[1][2][3][4] The introduction of a phenyl group at the 3-position and a tert-butyl carboxylate at the 1-position of the diazepane ring is anticipated to significantly influence the physicochemical and pharmacokinetic properties of the resulting derivatives, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Physicochemical Properties
PropertyThis compound Derivatives (Predicted)Diazepam (Experimental)Clozapine (Experimental)
Molecular Weight > 300 g/mol 284.7 g/mol [5]326.8 g/mol
LogP High (>3)~2.83.23[6]
Aqueous Solubility LowPoorly soluble11.8 mg/L[6]
pKa Basic (due to the free amine)3.41.9, 7.6
Pharmacokinetic Properties: A Comparative Overview

The ADME profile of a drug candidate dictates its concentration and persistence in the body, which are crucial for its efficacy and safety.

Absorption: The high lipophilicity predicted for the this compound derivatives suggests they are likely to be well-absorbed after oral administration, similar to Diazepam, which has over 90% oral absorption.[7][8] However, poor aqueous solubility could be a limiting factor.

Distribution: These derivatives are expected to have a high volume of distribution and be highly bound to plasma proteins due to their lipophilic nature.[7] This is consistent with Diazepam (98% protein bound) and Clozapine (97% protein bound).[7][9] High protein binding can affect the free drug concentration available to interact with the target receptor.

Metabolism: The metabolism of these derivatives is anticipated to be a key determinant of their pharmacokinetic profile. The tert-butyl group can be susceptible to metabolism, and the phenyl ring can undergo hydroxylation.[10] The primary sites of metabolism are expected to be the liver, mediated by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2C19, which are major enzymes in the metabolism of Diazepam and Clozapine.[10][11]

Excretion: The metabolites of the derivatives are likely to be more polar and excreted primarily in the urine, which is the main route of elimination for Diazepam and its metabolites.[7][8]

ADME ParameterThis compound Derivatives (Predicted)Diazepam (Experimental)Clozapine (Experimental)
Oral Bioavailability Moderate to High~93%60-70%[12]
Protein Binding High (>95%)98%[7]97%[9][12]
Volume of Distribution High0.8 - 1.0 L/kg[7]~4.8 L/kg
Metabolism Hepatic (CYP-mediated oxidation)Hepatic via CYP3A4 and CYP2C19[10]Extensive hepatic metabolism via CYP1A2, CYP3A4, CYP2C19[11]
Major Metabolites Hydroxylated and de-alkylated productsN-desmethyldiazepam, Temazepam, Oxazepam[10]N-desmethylclozapine, Clozapine N-oxide[11]
Elimination Half-life Variable (likely long)20-100 hours (including active metabolites)[13]4-26 hours (mean 14.2 hours)[12]
Primary Route of Excretion Renal (as metabolites)Renal (as glucuronide conjugates)[7]50% Renal, 30% Biliary (as metabolites)[12]

Experimental Protocols

To definitively determine the drug-like properties of this compound derivatives, a series of in vitro and in vivo experiments are necessary.

Aqueous Solubility Assay (Thermodynamic Solubility)
  • Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.

  • Methodology:

    • An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

    • The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered or centrifuged to remove any undissolved solid.

    • The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its absorption potential.

  • Methodology:

    • A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

    • The test compound is dissolved in a buffer solution (pH 7.4) and added to the donor wells of the plate.

    • The acceptor wells are filled with a fresh buffer solution.

    • The plate is incubated for a set period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

    • The permeability coefficient (Pe) is calculated based on the rate of compound transfer across the membrane.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.

  • Methodology:

    • The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.

    • The reaction is initiated by the addition of the cofactor NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.

    • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)
  • Objective: To determine the fraction of a compound that binds to plasma proteins.

  • Methodology:

    • An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

    • One chamber is filled with plasma (human or animal) and the other with a buffer solution.

    • The test compound is added to the plasma chamber.

    • The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane into the buffer chamber.

    • The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

Visualizations

The following diagrams illustrate a potential signaling pathway for this class of compounds and a typical workflow for evaluating their drug-like properties.

G Potential GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR Target (e.g., 5-HT6, CB2) G_Protein G-Protein GPCR->G_Protein Activation Derivative Diazepane Derivative Derivative->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: A potential signaling pathway for a GPCR target.

G Experimental Workflow for Drug-like Property Evaluation cluster_discovery Discovery & Synthesis cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_decision Decision Making Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Solubility Solubility Assay Purification->Solubility Permeability Permeability (PAMPA) Purification->Permeability Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Purification->Metabolic_Stability Protein_Binding Plasma Protein Binding Purification->Protein_Binding Data_Analysis Data Analysis & SAR Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Protein_Binding->Data_Analysis Animal_PK Animal PK Studies (e.g., Rat) Bioanalysis Bioanalysis of Plasma/Tissues Animal_PK->Bioanalysis Bioanalysis->Data_Analysis Data_Analysis->Animal_PK Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A general experimental workflow for evaluating drug-like properties.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the proper disposal of tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate. Adherence to these procedural steps is vital for ensuring personnel safety and regulatory compliance.

The cornerstone of proper disposal is to treat this compound as hazardous chemical waste. All waste materials should be disposed of through an approved waste disposal plant, in accordance with federal, state, and local regulations.[5][6][7]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. Based on the hazard profile of analogous compounds, the following personal protective equipment should be considered mandatory.

Potential Hazard GHS Classification (Inferred) Required Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritationChemical-resistant gloves (Nitrile or Neoprene), Lab coat
Eye IrritationH319: Causes serious eye irritationSafety glasses with side shields or chemical splash goggles
Respiratory IrritationH335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood
Aquatic ToxicityH410: Very toxic to aquatic life with long lasting effects (potential)Prevent release to the environment

Note: The GHS classifications are inferred from structurally similar compounds and should be treated as a precautionary guideline.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

Disposal Workflow cluster_OnSite On-Site Procedures cluster_OffSite Off-Site Disposal Waste_Generation 1. Waste Generation (e.g., residual solid, contaminated labware) Segregation 2. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) Waste_Generation->Segregation Containerization 3. Package in Compatible Containers Segregation->Containerization Labeling 4. Label Container (Contents, Hazards, Date) Containerization->Labeling Storage 5. Store in Designated Satellite Accumulation Area Labeling->Storage Waste_Pickup 6. Schedule Waste Pickup with EHS or Licensed Contractor Storage->Waste_Pickup Transportation 7. Transport to Approved Waste Disposal Facility Waste_Pickup->Transportation Final_Disposal 8. Final Disposal (e.g., Incineration) Transportation->Final_Disposal

Caption: A workflow diagram illustrating the key stages of chemical waste disposal.

Experimental Protocols:

1. Waste Segregation:

  • Solid Waste: Collect unreacted this compound, and contaminated items such as gloves, weigh boats, and paper towels in a dedicated, compatible solid waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste streams as required by your institution's waste management plan.

2. Containerization and Labeling:

  • Use only containers that are compatible with the chemical waste. Avoid using metal containers for corrosive materials. Ensure containers have a secure, tight-fitting lid.[5]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known solvent components. The label should also include the accumulation start date and the relevant hazard pictograms (e.g., irritant).[8]

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[6]

  • The SAA should be in a well-ventilated, cool, and dry area, away from incompatible materials.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this chemical down the drain or in the regular trash.[8] Improper disposal can lead to environmental contamination and regulatory penalties.

Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

Emergency_Response_Plan cluster_Personnel Personnel Response cluster_Containment Spill Containment Spill_or_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area (if necessary) Spill_or_Exposure->Evacuate Alert Alert Colleagues and Supervisor Spill_or_Exposure->Alert First_Aid Administer First Aid Spill_or_Exposure->First_Aid Contain Contain Spill with Inert Absorbent Material Spill_or_Exposure->Contain Clean_Up Clean Spill Area (if trained and safe to do so) Contain->Clean_Up Dispose_Spill Dispose of Clean-up Materials as Hazardous Waste Clean_Up->Dispose_Spill

Caption: A logical diagram outlining the immediate steps for emergency response.

Emergency Situation Immediate Action
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Large Spill Evacuate the area and contact your institution's EHS department or emergency response team immediately.

Disclaimer: The information provided is based on the hazard profiles of structurally similar compounds and general laboratory safety guidelines from OSHA and the EPA. It is essential to consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for definitive guidance on the proper disposal of this compound.

References

Personal protective equipment for handling Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-phenyl-1,4-diazepane-1-carboxylate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene, disposableTo prevent skin contact. Change gloves regularly or if contaminated.[4]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from dust and splashes.[5]
Body Protection Laboratory coatLong-sleeved, fully buttonedTo protect skin and personal clothing from contamination.[4]
Respiratory Protection Dust mask or respiratorNIOSH-approved (e.g., N95)Recommended when handling the powder outside of a ventilated enclosure to minimize inhalation of dust particles.[6]
Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.

Engineering Controls

ControlSpecificationPurpose
Ventilation Chemical fume hood or ventilated enclosureTo minimize inhalation of the compound. All weighing and transfers of the solid material should be performed in a ventilated area.[7]

Experimental Protocol: Step-by-Step Handling

  • Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that a chemical spill kit is readily accessible.

  • Donning PPE : Put on all required PPE as listed in the table above.

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure to avoid dust generation.[7]

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4][7]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Characterization and Disposal

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed waste containerCollect all solid waste, including contaminated consumables (e.g., weigh boats, wipes). Dispose of as chemical waste in accordance with local, state, and federal regulations.[7]
Contaminated Solvents Labeled, sealed waste containerCollect any solvents used for cleaning or in reactions. Dispose of as hazardous chemical waste.
Empty Containers Original containerTriple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as regular laboratory glass or plastic waste, or as directed by your institution's safety office.[7]
Emergency Procedures
EmergencyProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate. For large spills, contact your institution's environmental health and safety department.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Response prep_area 1. Prepare Work Area (Clean & Uncluttered) check_spill_kit 2. Verify Spill Kit Accessibility prep_area->check_spill_kit don_ppe 3. Don Required PPE (Gloves, Goggles, Lab Coat) check_spill_kit->don_ppe weigh 4. Weigh Compound (Minimize Dust) don_ppe->weigh transfer 5. Transfer Compound (To vessel or solvent) weigh->transfer spill Spill weigh->spill If spill occurs clean_area 6. Clean Work Area & Equipment transfer->clean_area exposure Personal Exposure transfer->exposure If exposure occurs dispose_waste 7. Dispose of Waste (Solid & Liquid) clean_area->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.